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  • Product: Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate
  • CAS: 128460-75-3

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of Methyl 3'-Methoxy[1,1'-biphenyl]-3-carboxylate: A Technical Guide

Executive Summary The synthesis of functionalized biphenyls is a cornerstone of modern medicinal chemistry and materials science. This whitepaper provides an in-depth, self-validating technical protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized biphenyls is a cornerstone of modern medicinal chemistry and materials science. This whitepaper provides an in-depth, self-validating technical protocol for the synthesis of methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate . By leveraging the Suzuki-Miyaura cross-coupling reaction, this guide dissects the causality behind reagent selection, catalytic mechanics, and process optimization to ensure high-yield, reproducible outcomes for drug development professionals.

Mechanistic Rationale & Catalytic Pathway

The target molecule features a biphenyl core substituted with a methyl ester and a methoxy group. The most efficient synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 3-bromobenzoate and 3-methoxyphenylboronic acid[1].

The catalytic cycle operates through three distinct mechanistic phases:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of methyl 3-bromobenzoate. Bromides are preferred over chlorides due to their lower bond dissociation energy, allowing for milder reaction conditions.

  • Transmetalation: The inorganic base (e.g., K₂CO₃) coordinates with 3-methoxyphenylboronic acid to form a reactive, electron-rich boronate complex. This intermediate transfers the aryl group to the Pd(II) center.

  • Reductive Elimination: The two aryl groups couple to form the biphenyl product, regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Methyl 3-bromobenzoate) Pd0->OxAdd + Ar-Br PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 Transmet Transmetalation (3-Methoxyphenylboronic acid + Base) PdII_1->Transmet + Ar'-B(OH)2 / Base PdII_2 Pd(II) Intermediate Ar-Pd-Ar' Transmet->PdII_2 - B(OH)3, - Br- RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 3'-methoxy-[1,1'-biphenyl] -3-carboxylate RedElim->Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Experimental Design: Causality Behind the Chemistry

As an application scientist, it is critical to understand why specific conditions are chosen over alternatives.

  • Substrate Protection: Utilizing methyl 3-bromobenzoate instead of the free carboxylic acid prevents the acidic proton from neutralizing the basic conditions required for the transmetalation step. The methyl ester acts as a robust protecting group under mildly basic aqueous conditions.

  • Catalyst & Ligand Dynamics: While standard triarylphosphine palladium complexes such as Pd(PPh₃)₄ or in situ generated Pd(OAc)₂ systems can be employed[2][3], the use of [PdCl₂(dppf)] is highly recommended[4]. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle that enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, which is often the rate-limiting factor in sterically hindered biphenyl synthesis[5].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and H₂O is optimal. Dioxane effectively solubilizes the organic substrates, while water is strictly necessary to dissolve the inorganic base (K₂CO₃) and facilitate the quaternization of the boron atom.

Quantitative Optimization Data

The following table summarizes the optimization landscape for this specific transformation, demonstrating the superiority of the dppf ligand system.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9065%
2Pd(OAc)₂ / PPh₃K₂CO₃ (2.0)DMF10058%
3[PdCl₂(dppf)] (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9085%
4[PdCl₂(dppf)] (5 mol%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9092%

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each step contains an inherent validation check to guarantee process integrity.

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, dissolve methyl 3-bromobenzoate (1.0 equiv, 10 mmol) and 3-methoxyphenylboronic acid (1.2 equiv, 12 mmol) in 40 mL of a 4:1 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.

  • Self-Validation: The visual cessation of dissolved gas bubbles validates the establishment of an inert environment. This is critical to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) state.

Step 2: Reaction Execution

  • Action: Add K₂CO₃ (2.0 equiv, 20 mmol) and [PdCl₂(dppf)] (0.05 equiv, 0.5 mmol). Seal the flask and heat to 90°C with vigorous stirring.

Step 3: In-Process Control (IPC)

  • Action: After 2 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 8:2) and LC-MS.

  • Self-Validation: The reaction is deemed complete only when the UV-active spot corresponding to the bromide starting material is entirely consumed. If the starting material persists, the protocol dictates an additional 1 hour of heating.

Step 4: Quench & Aqueous Workup

  • Action: Cool the mixture to room temperature and quench with 30 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL).

  • Causality: Using NH₄Cl (a weak acid) neutralizes the excess K₂CO₃ without dropping the pH low enough to risk the hydrolysis of the methyl ester.

  • Self-Validation: The organic layer is dried over anhydrous Na₂SO₄. The presence of free-flowing Na₂SO₄ crystals validates complete moisture removal.

Step 5: Purification

  • Action: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 0% to 15% EtOAc in Hexanes). This removes palladium black (visible as a dark baseline band) and any homocoupling byproducts, yielding the pure methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate as a solid[5].

Workflow Visualization

Workflow Prep 1. Reagent Prep Degassing & Mixing Reaction 2. Suzuki Coupling 90°C, Inert Atm Prep->Reaction IPC 3. IPC Check TLC / LC-MS Reaction->IPC IPC->Reaction Incomplete Workup 4. Aqueous Workup Extraction & Drying IPC->Workup >95% Conversion Purification 5. Purification Flash Chromatography Workup->Purification

Fig 2: Self-validating experimental workflow for methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate.

Conclusion

The synthesis of methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is highly efficient when governed by a deep understanding of catalytic mechanics. By selecting [PdCl₂(dppf)] to accelerate reductive elimination and utilizing a self-validating IPC workflow, researchers can reliably achieve >85% yields while preserving the integrity of the ester functionality.

References

  • Benchchem. "Methyl 3-Boronobenzoate: A Versatile Building Block." 1

  • European Patent Office. "GLUCOSYLCERAMIDE SYNTHASE INHIBITORS." 4

  • Google Patents. "WO2012129084A2 - Glucosylceramide synthase inhibitors."5

  • Ambeed. "Palladium (II) acetate." 2

  • Google Patents. "US20130096119A1 - Isoquinolin-3-Ylurea Derivatives."3

Sources

Exploratory

what is the structure of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

An In-depth Technical Guide to Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate This guide provides a comprehensive technical overview of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, a molecule of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a member of the biaryl family, its structural motif is a cornerstone in the design of novel therapeutics and functional materials. This document will delve into its structure, synthesis, analytical characterization, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is a biaryl compound characterized by two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a methoxy group (-OCH₃) at the 3'-position, while the other bears a methyl ester group (-COOCH₃) at the 3-position. The dihedral angle between the two aromatic rings is a key structural feature, influencing the molecule's overall conformation and its ability to interact with biological targets.[1]

The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's electronic properties and metabolic stability. The methyl ester, often a precursor to the more biologically active carboxylic acid, enhances lipophilicity, which can be crucial for membrane permeability.[2]

G start1 Methyl 3-bromobenzoate reaction_setup Combine Reactants, Catalyst, Base, Solvent under Inert Atmosphere start1->reaction_setup start2 (3-methoxyphenyl)boronic acid start2->reaction_setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_setup base Base (e.g., K₂CO₃) base->reaction_setup solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_setup heating Heat Reaction Mixture (e.g., 80-100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate purification->product

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, field-proven method adapted for the synthesis of the title compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add the degassed solvent system, typically a mixture like 1,4-Dioxane and water (4:1 ratio), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (methyl 3-bromobenzoate) is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The washing steps remove the inorganic base and salts.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate.

Part 3: Analytical Characterization

Validating the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Expected Analytical Data

Technique Expected Observations Rationale
¹H NMR - Aromatic protons (Ar-H) signals between δ 6.8-8.2 ppm. - Two distinct singlets around δ 3.9 ppm (for -COOCH₃) and δ 3.8 ppm (for Ar-OCH₃). The chemical shifts are characteristic of protons in these electronic environments. Integration of the singlets should correspond to 3 protons each. [3]
¹³C NMR - A signal for the ester carbonyl carbon (~167 ppm). - Aromatic carbon signals (~110-160 ppm). - Two signals for the methyl carbons (~52-55 ppm). Confirms the presence of all unique carbon environments in the molecule. [4]
Mass Spec (MS) - Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (242.27). Confirms the molecular weight of the final product.
FT-IR - Strong C=O stretch from the ester group (~1720 cm⁻¹). - C-O stretches from the ester and ether (~1250-1300 cm⁻¹). - Aromatic C=C stretches (~1600 cm⁻¹). Provides confirmation of key functional groups present in the molecule. [5]

| HPLC | - A single major peak under optimized conditions. | Assesses the purity of the final compound. |

Part 4: Applications in Research and Drug Development

Biphenyl carboxylic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily function by inhibiting cyclooxygenase (COX) enzymes. [1]Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate serves as a key intermediate or a direct precursor in the synthesis of these and other biologically active molecules.

The ester functionality often acts as a prodrug, which can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This strategy can improve the drug's oral bioavailability and pharmacokinetic profile. The methoxy group can enhance target binding through specific interactions or be used to fine-tune the molecule's overall physicochemical properties.

G cluster_0 Chemical Modification cluster_1 Generated Analogs & Applications scaffold Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate (Core Scaffold) mod1 Ester Hydrolysis (Saponification) scaffold->mod1 mod2 Aromatic Substitution (e.g., Nitration, Halogenation) scaffold->mod2 mod3 Demethylation (Methoxy to Hydroxy) scaffold->mod3 app1 Carboxylic Acid Analog (Potential COX Inhibitor) mod1->app1 app2 Functionalized Biphenyls (Probes, Further Synthesis) mod2->app2 app3 Phenolic Analog (Antioxidant, New Binding Modes) mod3->app3

Sources

Foundational

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate CAS number lookup

An In-Depth Technical Guide to Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate This guide provides a comprehensive technical overview of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, a biphenyl derivative of significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, a biphenyl derivative of significant interest to researchers in medicinal chemistry and materials science. While this specific methyl ester is not widely cataloged with a dedicated CAS number, this document details its logical synthesis from its well-documented carboxylic acid precursor, 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 168618-45-9).[1][2][3]

The narrative herein is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to understand and adapt these methodologies for their specific applications.

Introduction and Strategic Importance

The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[4] Its rigid, yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets. The specific substitution pattern of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, featuring a methoxy group and a methyl carboxylate on opposite rings, presents a synthetically accessible platform for creating diverse molecular libraries. The ester functionality serves as a versatile handle for further chemical modifications, such as conversion to amides or other derivatives, while the methoxy group can modulate the compound's physicochemical properties, including solubility and metabolic stability.

Physicochemical and Safety Profile

The properties of the target methyl ester can be extrapolated from its carboxylic acid precursor, 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid.

Table 1: Physicochemical Properties of 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

PropertyValueSource
CAS Number 168618-45-9[1][2]
Molecular Formula C14H12O3
Molecular Weight 228.25 g/mol
Physical Form Solid[3]
Purity Typically ≥98%[3]
Storage Sealed in dry, room temperature[3]
InChI Key JFPVSZXZHHOWMI-UHFFFAOYSA-N[3]

Safety and Handling: The precursor, 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, is classified as a warning-level hazard. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Handling should occur in a well-ventilated area or a fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is a two-stage process. This approach provides high yields and is amenable to a wide range of substrates, making it a cornerstone of modern synthetic chemistry.

  • Stage 1: Suzuki-Miyaura Cross-Coupling to form the biphenyl core.

  • Stage 2: Fischer Esterification to convert the carboxylic acid to the desired methyl ester.

Alternatively, the Suzuki-Miyaura coupling can be performed using a pre-esterified starting material, such as methyl 3-bromobenzoate, which would form the target molecule in a single step.

Logical Synthesis Workflow Diagram

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Fischer Esterification A 3-Bromobenzoic Acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B 3-Methoxyphenylboronic Acid B->C D 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 168618-45-9) C->D C-C Bond Formation E 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid F Methanol (Excess) Acid Catalyst (e.g., H2SO4) E->F G Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate (Target Molecule) F->G Esterification

Caption: Two-stage synthesis of the target molecule.

Experimental Protocol: Stage 1 - Suzuki-Miyaura Coupling

This protocol is based on established methods for biphenyl synthesis.[5][6][7]

  • Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds between aryl groups.[4][6] It is chosen for its high tolerance of various functional groups, relatively mild reaction conditions, and the generation of non-toxic boron byproducts.[6]

  • Materials:

    • 3-Bromobenzoic acid (1.0 eq)

    • 3-Methoxyphenylboronic acid (1.2 eq)

    • Potassium carbonate (K2CO3) (3.0 eq)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.02 eq)

    • Toluene and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzoic acid, 3-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent mixture (Toluene/Water) via syringe.

    • Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Stage 2 - Fischer Esterification

This is a classic and reliable method for converting carboxylic acids to esters.[8][9]

  • Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction.[9][10] Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side, ensuring a high yield of the methyl ester.[9]

  • Materials:

    • 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq)

    • Methanol (large excess, used as solvent)

    • Concentrated Sulfuric Acid (H2SO4) (catalytic amount, e.g., 0.1 eq)

  • Procedure:

    • Dissolve the 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid in methanol in a round-bottom flask.

    • Carefully add the concentrated sulfuric acid dropwise while stirring.

    • Heat the mixture to reflux (approx. 65 °C) for 4-8 hours.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

    • Cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate.

    • Purify the product by flash column chromatography on silica gel if necessary.

Applications in Drug Development and Research

The biphenyl carboxylate motif is a key structural element in many biologically active compounds. This class of molecules has shown potential in various therapeutic areas.

  • Anti-inflammatory Agents: Biphenyl carboxylic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11] The synthesized methyl ester can serve as a precursor to novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Oncology: The biphenyl scaffold is utilized in the design of inhibitors for various cancer-related targets. For example, derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide have been developed as selective PKMYT1 inhibitors for treating certain types of breast cancer.

  • Scaffold for Library Synthesis: As a versatile intermediate, Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is an excellent starting point for creating libraries of related compounds. The ester can be readily converted to amides, hydrazides, or reduced to an alcohol, allowing for extensive Structure-Activity Relationship (SAR) studies.

Conceptual Pathway: From Intermediate to Drug Candidate

G A Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate B Hydrolysis A->B NaOH/H2O C Amination A->C R1R2NH D Reduction A->D LiAlH4 E Carboxylic Acid Analogs B->E F Amide Library C->F G Benzyl Alcohol Analogs D->G H SAR Studies & Lead Optimization E->H F->H G->H I Preclinical Candidate H->I

Caption: Potential derivatization pathways for drug discovery.

Conclusion

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate represents a valuable and highly adaptable chemical entity for researchers. While not a stock chemical, its synthesis from commercially available precursors is straightforward using robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling and Fischer esterification. Its structure is primed for further chemical elaboration, making it an ideal platform for generating novel compounds for evaluation in drug discovery programs and for the development of new organic materials. This guide provides the necessary technical and theoretical foundation for its synthesis and strategic application in a research setting.

References

  • [1,1'-Biphenyl]-2-carboxylic acid, 3'-methoxy-, methyl ester. (n.d.). ChemBK. Retrieved March 10, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). UiT Open Research Data. Retrieved March 10, 2026, from [Link]

  • Liu, W., Zhou, X., et al. (2019, May 13). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. Retrieved March 10, 2026, from [Link]

  • Xu, Z., Wu, D., Fang, C., & Li, Y. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Retrieved March 10, 2026, from [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003, July 26). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Methyl 3-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylate. (n.d.). Chemspace. Retrieved March 10, 2026, from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved March 10, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Method for carboxylic acid esterification. (n.d.). Google Patents.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2025, April 4). IUCr Journals. Retrieved March 10, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Course Hero. Retrieved March 10, 2026, from [Link]

  • Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin. (2025, August 6). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. Retrieved March 10, 2026, from [Link]

Sources

Exploratory

Biological Activity and Therapeutic Potential of Biphenyl Carboxylate Derivatives: A Technical Whitepaper

Structural Pharmacology & Target Engagement Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds[1]. The inherent st...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Pharmacology & Target Engagement

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds[1]. The inherent structural causality of this scaffold lies in its dual nature:

  • The Biphenyl Moiety: Confers high structural rigidity, planarity, and lipophilicity. This allows the molecule to deeply penetrate hydrophobic binding pockets of target proteins or lipid bilayers of pathogens.

  • The Carboxylate Group: Acts as a versatile electrostatic anchor. It provides critical hydrogen-bond donor/acceptor capabilities and ion-dipole interactions essential for target protein binding[1].

This unique combination enables the rational design of diverse molecular architectures, leading to the development of anti-inflammatory agents, antihyperuricemic drugs, and potent antimicrobials[1].

Mechanistic Pathways of Biological Activity

Antihyperuricemic Activity (URAT1 Inhibition)

Urate transporter 1 (URAT1) is a clinically validated target for treating hyperuricemia and gout. Because URAT1 lacks a crystallized protein structure, researchers rely on ligand-based pharmacophore fusion[2]. By combining the hydrophobic biphenyl core of Telmisartan with the acidic head of Epaminurad, novel biphenyl carboxylic acids have been synthesized. The biphenyl core anchors the molecule in the transporter's lipophilic channel, while the carboxylate competitively blocks urate binding, shifting the pathway from renal reabsorption to excretion[2].

URAT1_Pathway BloodUrate Serum Uric Acid URAT1 URAT1 Transporter BloodUrate->URAT1 Filtration Reabsorption Urate Reabsorption URAT1->Reabsorption Mediated Transport Excretion Urate Excretion URAT1->Excretion Pathway Shift Biphenyl Biphenyl Carboxylate Biphenyl->URAT1 Competitive Inhibition

Mechanism of URAT1 inhibition by biphenyl carboxylate derivatives.

Anti-Inflammatory Activity (COX Inhibition)

The biphenyl carboxylate scaffold is the foundational pharmacophore for several non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Fenbufen[1]. The mechanism of action involves the competitive inhibition of cyclooxygenase (COX-1/COX-2) enzymes. The rigid biphenyl rings insert into the hydrophobic arachidonic acid-binding channel of the COX enzyme, while the carboxylate group forms a critical salt bridge with Arg120, physically blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins[1][3].

Antimicrobial and Antifungal Efficacy

Derivatization of the carboxylate group into esters or hydrazide-hydrazones significantly alters the biological activity profile. For antifungal applications against Candida spp., esterification with long-chain alkyl groups (e.g., decanoyl 4-biphenyl carboxylate) increases the partition coefficient (logP). This lipophilicity allows the compound to disrupt the ergosterol-rich fungal cell membrane, leading to cell lysis. Similarly, biphenyl-4-carboxylic acid hydrazide-hydrazones exhibit broad-spectrum antibacterial activity against E. coli and S. aureus by interfering with bacterial enzyme synthesis[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the causality between structural modifications and biological readouts.

Compound / DerivativeTarget / PathogenActivity MetricMechanistic Rationale
Compound B21 Human URAT1IC₅₀ = 0.17 μMPharmacophore fusion optimizes ion-dipole binding in the transporter channel[2].
Compound A1 Human URAT1IC₅₀ = 0.93 μMAmide-linked biphenyl provides moderate hydrophobic anchoring[2].
Decanoyl 4-biphenyl carboxylate Candida spp.MIC = 512 μg/mLLong alkyl chain maximizes fungal membrane penetration and disruption.
Ethyl 4-biphenyl carboxylate Candida spp.MIC = 512 - 1024 μg/mLShort alkyl chain provides moderate lipophilicity and membrane permeability.
Hydrazide-hydrazones E. coli / S. aureusBroad-spectrumHydrazone linkage facilitates metal chelation and bacterial enzyme inhibition[4].

Validated Experimental Methodologies

Protocol 1: Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling

This protocol utilizes a palladium-catalyzed cross-coupling strategy. The causality behind choosing this method is its high tolerance for diverse functional groups and its ability to construct sterically hindered C-C bonds with high regioselectivity[1][3].

Step-by-Step Workflow:

  • Degassing: Dissolve the aryl halide (e.g., Methyl 2-Bromo-4-methoxybenzoate) and substituted phenylboronic acid in a 1:1 mixture of Toluene and 95% Ethanol. Sparge with N₂ for 15 minutes. Reasoning: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of boronic acids.

  • Catalytic Activation: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq). Reasoning: The Pd(0) complex undergoes oxidative addition into the aryl halide. K₂CO₃ acts as a mild base to form a reactive boronate complex, which is kinetically required to drive the transmetalation step.

  • Reflux: Heat the mixture to 110°C under N₂ for 12 hours.

  • Validation Check (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The complete disappearance of the aryl halide spot confirms the formation of the biphenyl ester intermediate.

  • Saponification: Isolate the intermediate, dissolve in THF/H₂O, and add LiOH (3.0 eq). Stir at room temperature to hydrolyze the ester. Acidify with 1N HCl to precipitate the active biphenyl carboxylic acid[2][3].

Synthesis_Workflow Step1 Aryl Halide + Boronic Acid Step2 Pd(PPh3)4 Catalyst K2CO3, 110°C Step1->Step2 Suzuki Coupling Step3 Biphenyl Ester Step2->Step3 C-C Bond Step4 LiOH Hydrolysis Step3->Step4 Deprotection Step5 Biphenyl Carboxylic Acid Step4->Step5 Acidification

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Protocol 2: In Vitro Broth Microdilution Assay for Antifungal Activity

This assay determines the Minimum Inhibitory Concentration (MIC) of biphenyl carboxylate esters against Candida strains.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the biphenyl carboxylate ester (e.g., decanoyl 4-biphenyl carboxylate) in Sabouraud Dextrose Broth, ranging from 50 to 1500 μg/mL in a 96-well microtiter plate. Reasoning: This specific broth provides the optimal pH and nutrient profile for robust Candida growth, ensuring that any growth inhibition is strictly due to the compound's lipophilic membrane disruption.

  • Inoculation & Incubation: Add 10 μL of the fungal suspension to each well. Incubate at 35°C for 24–48 hours.

  • Validation Check (Self-Validating System): Include a positive control well (broth + inoculum, no drug) to ensure pathogen viability, and a negative control well (broth + drug, no inoculum) to ensure sterility.

  • MIC Determination: Identify the lowest concentration that visually inhibits 100% of fungal growth. The visual MIC directly correlates with the thermodynamic partition coefficient (logP) of the ester derivative.

References

  • BenchChem Technical Support Team. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.1

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.

  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.2

  • PubMed / NIH. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity.4

  • BenchChem Technical Support Team. Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti-Inflammatory Drug Discovery. BenchChem. 3

Sources

Foundational

Methoxy-Biphenyl Scaffolds in Modern Therapeutics: A Technical Whitepaper on Pharmacological Applications and Synthetic Workflows

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing hit-to-lead compounds for target affinity and metabolic stability. The met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing hit-to-lead compounds for target affinity and metabolic stability. The methoxy-biphenyl pharmacophore has emerged as a highly privileged structural motif across multiple therapeutic domains, ranging from virology to oncology.

The causality behind selecting the methoxy-biphenyl scaffold lies in its unique stereoelectronic profile. The biphenyl core provides a rigid, highly lipophilic axis that effectively occupies deep hydrophobic pockets (such as the P1 site of HIV-1 protease or the binding cleft of Fatty Acid Amide Hydrolase). The addition of a methoxy group (–OCH₃) introduces a dual functional advantage:

  • Electronic Tuning: It acts as an electron-donating group via resonance, increasing the electron density of the aromatic system to strengthen π-π or cation-π interactions with target residues.

  • Steric Locking & Metabolic Stability: It provides steric bulk that restricts the rotational freedom of the biphenyl bond, reducing the entropic penalty upon target binding. Furthermore, unlike hydroxyl groups, the methoxy moiety is less susceptible to rapid Phase II glucuronidation, thereby improving the pharmacokinetic half-life of the compound[1].

This whitepaper provides an in-depth analysis of the therapeutic applications of methoxy-biphenyl compounds, supported by quantitative data, validated experimental protocols, and mechanistic pathway visualizations.

Core Therapeutic Applications

Virology: HIV-1 Protease and Influenza A Inhibition

Methoxy-biphenyl derivatives have shown exceptional promise in targeting viral replication machinery. In the context of HIV-1, modifying the P1-ligand with a 2-methoxy-1,1'-biphenyl or 3-methoxybiphenyl derivative, combined with a bis-tetrahydrofuranyl (bis-THF) urethane P2 ligand, yields highly potent enzyme inhibitors. These compounds maintain antiviral activity even against multidrug-resistant HIV-1 variants by deeply anchoring into the S1 subsite of the protease[2].

Similarly, in Influenza A drug development,3 have been synthesized to target the viral nucleoprotein (NP). These derivatives inhibit the replication of various H3N2 and H1N1 strains with low micromolar efficacy[3].

Ophthalmology: Anti-Angiogenic and Anti-Glycation Activity

Diabetic retinopathy is driven by the accumulation of Advanced Glycation End-products (AGEs), which upregulate Vascular Endothelial Growth Factor (VEGF) and disrupt the blood-retinal barrier (BRB).4, a natural derivative isolated from Osteomeles schwerinae, acts as a potent AGE inhibitor. By suppressing VEGF expression and preventing the loss of the tight junction protein occludin, K24 significantly reduces retinal pathogenic angiogenesis[4].

K24_Mechanism K24 5'-Methoxybiphenyl- 3,4,3'-triol (K24) AGE Advanced Glycation End Products (AGEs) K24->AGE Inhibits VEGF VEGF Expression AGE->VEGF Upregulates Occludin Occludin Loss AGE->Occludin Induces BRB Blood-Retinal Barrier (BRB) Breakdown VEGF->BRB Promotes Occludin->BRB Causes

Figure 1: Mechanistic pathway of 5'-methoxybiphenyl-3,4,3'-triol (K24) in preventing BRB breakdown.

Immunology & Analgesia: CRTH2 Antagonism and FAAH Inhibition

In the realm of sterile inflammation and allergic diseases, the methoxy-biphenyl core is utilized in5. This compound demonstrates excellent pharmacokinetics and in vivo activity in inflammatory disease models[5].

Additionally,6 containing a methoxy substitution (e.g., Cyclohexylcarbamic Acid 3'-Carbamoyl-6-methoxybiphenyl-3-yl Ester) act as peripherally restricted Fatty Acid Amide Hydrolase (FAAH) inhibitors, offering analgesic properties without central nervous system side effects[6].

Oncology: Cytotoxic Conjugates

For targeted cancer therapy,7 have demonstrated superior efficacy compared to standard 4-methoxyphenyl groups. Docking studies reveal that the methoxy-biphenyl system establishes critical Pi-cation and Pi-alkyl interactions with key residues (e.g., Trp348, Arg341) in cancer cell line targets (MCF-7, MDA MB-231)[7].

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the quantitative pharmacological metrics of key methoxy-biphenyl derivatives across different therapeutic areas:

Compound / Derivative ClassPrimary Target / MechanismIndicationKey Metric (Efficacy)Reference
Compound 3b (Triazole-4-carboxamide) Influenza A Nucleoprotein (NP)Viral Infection (H3N2/H1N1)IC₅₀ = 0.5 – 4.6 μM[3]
K24 (5'-methoxybiphenyl-3,4,3'-triol) AGE Inhibition / Anti-VEGFDiabetic RetinopathySignificant BRB protection[4]
Inhibitor 21e (P1-Biphenyl bis-THF) HIV-1 ProteaseHIV-1 (MDR Variants)Potent enzyme inhibition[2]
AM432 DP2 / CRTH2 Receptor AntagonismAllergic InflammationLow nanomolar affinity[5]
1,2,4-Oxadiazole Conjugates Cytotoxicity (MCF-7, DU-145)Breast / Prostate CancerIC₅₀ = 0.68 ± 0.03 μM[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies detail the synthesis and biological validation of methoxy-biphenyl compounds.

Protocol A: Ligand-Free Suzuki-Miyaura Cross-Coupling for Methoxy-Biphenyl Synthesis

Objective: Synthesize O-Biphenyl-3-yl carbamate precursors with high regioselectivity. Causality: Traditional Suzuki couplings often require expensive phosphine ligands. By utilizing a ligand-free approach with PdCl₂(dppf) and CsOAc as a base in 1,4-dioxane, we exploit the acetate ion's ability to facilitate transmetalation via a cyclic transition state. This is highly effective for electron-rich methoxy-substituted aryl boronic acids, minimizing oxidative homocoupling side-reactions[6].

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask, suspend the aryl halide (1.0 eq), the appropriate methoxyphenylboronic acid (1.5 eq), and CsOAc (2.0 eq) in 1,4-dioxane (0.1 M). Degas the mixture with a steady stream of N₂ for 30 minutes to remove oxygen, which otherwise promotes boronic acid homocoupling.

  • Catalyst Addition: Under strict inert atmosphere, add the palladium pre-catalyst PdCl₂dppf (0.05 eq).

  • Thermal Activation: Heat the reaction mixture to 80°C. Monitor the reaction progress via UPLC-MS. The 80°C threshold provides sufficient thermal energy for the oxidative addition step without risking the cleavage of the methoxy ether linkage.

  • Quenching & Extraction: Upon consumption of the aryl halide (typically 4–12 hours), cool the mixture to room temperature. Quench with 3 mL of saturated aqueous NH₄Cl to neutralize the basic environment. Extract the aqueous phase with EtOAc (2 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (cyclohexane/EtOAc) to yield the pure methoxy-biphenyl derivative.

Protocol B: In Vivo Assessment of Anti-VEGF Activity (Retinal Vascular Leakage Model)

Objective: Validate the protective effect of methoxy-biphenyl derivatives (e.g., K24) on the blood-retinal barrier (BRB)[4]. Causality: Intravitreal injection of AGE-RSA (Advanced Glycation End-products conjugated to Rat Serum Albumin) reliably mimics the BRB breakdown seen in diabetic retinopathy. Evans Blue dye is utilized as a quantitative tracer because it tightly binds to serum albumin in vivo; its extravasation into the retinal tissue directly correlates with vascular permeability.

Step-by-Step Methodology:

  • Pre-treatment: Administer the methoxy-biphenyl compound (e.g., K24) to the rodent model 24 hours prior to pathological induction.

  • Induction: Intravitreally inject AGE-RSA into the right eye (test), and non-glycated RSA into the left eye (contralateral control).

  • Tracer Injection: 24 hours post-induction, inject Evans Blue dye (2% in saline) via the tail vein. Allow 2 hours for systemic circulation and binding to albumin.

  • Perfusion & Enucleation: Euthanize the animal and immediately perfuse the left ventricle with warm saline. Critical Step: Perfusion ensures that any measured dye is strictly extravascular (leaked into the tissue), eliminating background noise from intact blood vessels. Enucleate the eyes and carefully dissect the retinas.

  • Quantification: Extract the extravasated dye from the retinal tissue using formamide (incubated for 18 hours at 70°C). Centrifuge to remove debris, and measure the absorbance of the supernatant at 620 nm.

Synthesis and Screening Workflow Visualization

The development of these compounds follows a strict pipeline from rational design to in vivo validation.

Synthesis_Workflow Design Rational Drug Design (Methoxy-Biphenyl Scaffold) Synthesis Suzuki-Miyaura Cross-Coupling Design->Synthesis Scaffold selection Purification Chromatographic Purification Synthesis->Purification Yield optimization InVitro In Vitro Screening (Target Binding / IC50) Purification->InVitro High-throughput assay InVivo In Vivo Validation (Disease Models) InVitro->InVivo Lead progression

Figure 2: Standardized workflow for the synthesis and evaluation of methoxy-biphenyl derivatives.

References

  • Anti-glycation and anti-angiogenic activities of 5'-methoxybiphenyl-3,4,3'-triol, a novel phytochemical component of Osteomeles schwerinae Source: PubMed / NIH 4

  • Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein Source: Journal of Medicinal Chemistry / ACS Publications3

  • Sodium [2 '-[(cyclopropanecarbonyl-ethyl-amino)-methyl]-4 '-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate (AM432): A potent, selective prostaglandin D-2 receptor antagonist Source: ResearchGate 5

  • Structure-Based Design of Potent HIV-1 Protease Inhibitors with Modified P1-Biphenyl Ligands Source: SciSpace / PMC 2

  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors Source: PMC / NIH 6

  • Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates Source: Juniper Publishers 7

  • Influence of cytochrome P-450 type on the pattern of conjugation of 4-hydroxybiphenyl generated from biphenyl or 4-methoxybiphenyl Source: Xenobiotica - Taylor & Francis 1

Sources

Exploratory

Deconstructing the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Among the plethora of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular framework of a substance. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, a substituted biphenyl of interest in synthetic and medicinal chemistry. Biphenyl scaffolds are prevalent in many pharmaceutical agents and functional materials, making a thorough understanding of their spectroscopic properties essential.[1] This document will delve into the predicted spectral features of this molecule, offering a rationale for the expected chemical shifts, coupling constants, and signal multiplicities based on the analysis of structurally related compounds and fundamental NMR principles.

The Biphenyl Core: Structural and Conformational Considerations

The foundational structure of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is the biphenyl unit, which consists of two phenyl rings connected by a C-C single bond. The free rotation around this bond is often hindered by the presence of substituents, particularly at the ortho positions, leading to a non-planar conformation.[2] This torsional angle between the two rings significantly influences the electronic environment of the constituent atoms and, consequently, their NMR spectral parameters.[3][4] In the case of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, the meta-substituents are less likely to impose severe steric hindrance compared to ortho-substituents, but they will still influence the molecule's preferred conformation in solution.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, we can predict the spectrum by dissecting the molecule into its two constituent aromatic rings and the methyl ester and methoxy functional groups.

A. The Methoxy-Substituted Ring (Ring A)

The 3'-methoxy group is an electron-donating group, which will influence the chemical shifts of the protons on its corresponding phenyl ring. We can expect the following signals:

  • -OCH₃ Protons: A sharp singlet, integrating to three protons, is anticipated for the methoxy group. Based on data for similar methoxy-substituted biphenyls, this signal is expected to appear in the range of δ 3.8-3.9 ppm.[5][6]

  • Aromatic Protons: The four protons on this ring will exhibit complex splitting patterns due to their coupling with each other. Their predicted chemical shifts are influenced by the methoxy group and the anisotropic effect of the second phenyl ring.

B. The Methyl Carboxylate-Substituted Ring (Ring B)

The 3-carboxylate group is an electron-withdrawing group, which will deshield the protons on its attached phenyl ring, causing them to resonate at a lower field compared to unsubstituted benzene.

  • -COOCH₃ Protons: A singlet, integrating to three protons, corresponding to the methyl ester group. This signal is typically found around δ 3.9 ppm.

  • Aromatic Protons: The four protons on this ring will also display complex splitting patterns. The proton ortho to the ester group (H-2) is expected to be the most downfield-shifted proton on this ring due to the strong deshielding effect of the carbonyl group.

A summary of the predicted ¹H NMR spectral data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.2Singlet (or narrow triplet)1H
H-4~7.8Doublet of doublets1H
H-5~7.5Triplet1H
H-6~7.9Doublet of doublets1H
H-2'~7.2Singlet (or narrow triplet)1H
H-4'~7.0Doublet of doublets1H
H-5'~7.4Triplet1H
H-6'~7.1Doublet of doublets1H
-COOCH₃~3.9Singlet3H
-OCH₃~3.8Singlet3H

Note: The predicted chemical shifts and multiplicities are estimations based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

  • Carbonyl Carbon: The carbon of the ester carbonyl group is expected to appear significantly downfield, typically in the region of δ 165-175 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbons directly attached to the electron-donating methoxy group and the electron-withdrawing carboxylate group will show the most significant shifts. The carbon attached to the methoxy group (C-3') will be shielded, while the carbon attached to the carboxylate group (C-3) will be deshielded. The ipso-carbons (C-1 and C-1') involved in the biphenyl linkage are also expected to have distinct chemical shifts.

  • Methyl Carbons: The carbons of the methyl ester and methoxy groups will appear in the upfield region of the spectrum, typically around δ 50-60 ppm.[6]

A summary of the predicted ¹³C NMR spectral data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~167
C-1~141
C-2~129
C-3~131
C-4~130
C-5~129
C-6~128
C-1'~142
C-2'~114
C-3'~160
C-4'~120
C-5'~130
C-6'~113
-COOCH₃~52
-OCH₃~55

Note: These are estimated chemical shifts and can be influenced by solvent and other experimental factors.

Molecular Structure and NMR Assignments

To visualize the relationship between the molecular structure and the predicted NMR signals, the following diagram illustrates the numbering of the atoms in Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate.

Caption: Molecular structure of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Spectral Width: A range of 0 to 200 ppm is appropriate.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the solvent peak or the internal standard (TMS at 0.00 ppm).

Caption: Experimental workflow for acquiring and processing NMR spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate. By leveraging data from analogous structures and applying fundamental NMR principles, we have established a robust framework for interpreting the spectral features of this molecule. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is crucial for unambiguous structure verification. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel biphenyl derivatives, facilitating their efforts in drug development and materials science.

References

  • The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). Retrieved from [Link]

  • Brouwer, D. H., & Wasylishen, R. E. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(26), 6475–6484. [Link]

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 33(9), 1031-1039. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2-methanol. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0200592). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

  • SpectraBase. (n.d.). (3'-Methoxy-[1,1'-biphenyl]-2-yl)methyl acetate - Optional[13C NMR]. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SpectraBase. (n.d.). 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde - Optional[13C NMR]. Retrieved from [Link]

  • PubMed. (2005, December 8). Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • IUCr Journals. (2025, April 4). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

Sources

Foundational

solubility of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure's influence on solvent interactions, provide a predictive framework for solvent selection, and detail a robust experimental protocol for quantitative solubility determination. This guide is intended to empower scientists to make informed decisions for process development, reaction optimization, purification, and formulation involving this compound.

Introduction: The Critical Role of Solubility

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative whose utility in organic synthesis and drug discovery is linked to its function as a building block or intermediate. The success of any process involving this compound—be it a chemical reaction, crystallization, or formulation—is fundamentally dependent on its interaction with the solvent medium. A thorough understanding of its solubility is not merely academic; it is a critical parameter that dictates process efficiency, yield, purity, and ultimately, the viability of a synthetic route or the bioavailability of a potential therapeutic agent.[1][2] Poor solvent selection can lead to issues such as incomplete reactions, challenging purifications, and unstable formulations. This guide provides the theoretical and practical framework necessary to navigate these challenges effectively.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is best understood by dissecting its molecular architecture. The structure consists of three key regions that dictate its interactions with various solvents, a principle often summarized as "like dissolves like".[3][4]

  • Biphenyl Core (Nonpolar): The two connected phenyl rings form a large, rigid, and nonpolar backbone. This region is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces). It favors interactions with nonpolar or moderately polar solvents that have significant nonpolar character.

  • Methyl Ester Group (-COOCH₃): This functional group introduces significant polarity. The carbonyl (C=O) and ether linkage (C-O) create a permanent dipole moment, allowing for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors, enabling them to interact with protic solvents (e.g., alcohols).[5][6][7]

  • Methoxy Group (-OCH₃): The ether linkage in the methoxy group adds further polarity and provides another site for hydrogen bond acceptance.

The molecule's overall character is a balance between the large nonpolar surface area of the biphenyl rings and the localized polarity of the ester and methoxy groups. This amphiphilic nature suggests that the highest solubility will be achieved in solvents that can effectively solvate both the nonpolar and polar regions.

Caption: Intermolecular forces governing solubility.

Predictive Framework for Solvent Selection

While precise, experimentally-derived solubility data for this specific molecule is not widely published, a qualitative and predictive assessment can be made based on its structure and established chemical principles. For novel compounds, computational approaches using machine learning or thermodynamic cycles are increasingly employed to predict solubility with reasonable accuracy.[8][9][10][11]

Based on the analysis in Section 2, solvents can be categorized into three tiers of predicted efficacy:

  • High Solubility Predicted: Solvents in this category offer a balance of polarity and nonpolar character.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Their moderate polarity and ability to engage in dipole-dipole interactions make them excellent candidates for dissolving both the polar functional groups and the nonpolar biphenyl core.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have strong dipole moments to interact with the ester and methoxy groups but lack the strong, self-associating hydrogen bond network of water, making them more accommodating to the large nonpolar backbone.

    • Aromatic Solvents (e.g., Toluene): While primarily nonpolar, the π-π stacking interactions with the biphenyl core can contribute to solubility.

  • Moderate Solubility Predicted:

    • Alcohols (e.g., Methanol, Ethanol): These protic solvents can act as hydrogen bond donors to the oxygen atoms of the solute. However, their own strong hydrogen-bonding networks and relatively small nonpolar regions may lead to less effective solvation of the large biphenyl core compared to aprotic polar solvents.

  • Low to Negligible Solubility Predicted:

    • Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents interact only through weak van der Waals forces and cannot effectively solvate the polar ester and methoxy groups, leading to poor solubility.[12]

    • Highly Polar Protic Solvents (e.g., Water): The energy required to break the strong hydrogen-bonding network of water to accommodate the large, hydrophobic biphenyl core is substantial. This makes solubility in aqueous media extremely low.[6][7]

Quantitative Solubility Data Summary

The following table provides a framework for summarizing predicted and experimental solubility data. Researchers are encouraged to use the protocol in Section 5 to populate the "Experimental Value" column.

Solvent ClassSolventPredicted SolubilityExperimental Value (g/L at 25°C)Notes
Polar Aprotic DichloromethaneHigh
AcetoneHigh
Ethyl AcetateHigh
Tetrahydrofuran (THF)High
Acetonitrile (MeCN)Moderate to High
Dimethyl Sulfoxide (DMSO)HighOften used for stock solutions[13]
Polar Protic MethanolModerate
EthanolModerate
IsopropanolModerate to Low
WaterVery Low / Insoluble
Nonpolar TolueneModerate
HexaneVery Low / Insoluble

Experimental Protocol: Isothermal Shake-Flask Method

For obtaining reliable, quantitative solubility data, the isothermal shake-flask method is a gold-standard, equilibrium-based approach.[2] This protocol ensures the solution reaches saturation, providing a trustworthy measurement.

Objective: To determine the equilibrium solubility of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

  • Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate (solid)

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[2]

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25°C. Agitate the mixture at a constant speed for 24 to 48 hours. This extended period is crucial to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particulates. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the clear, saturated filtrate with a known volume of the same solvent to bring its concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the solute.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in appropriate units (e.g., g/L or mol/L).

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Settle Undissolved Solid (2 hours) C->D E 5. Filter Supernatant (0.45 µm filter) D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC or UV-Vis F->G H 8. Calculate Solubility (g/L or mol/L) G->H

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Esterification of 3'-methoxy[1,1'-biphenyl]-3-carboxylic Acid

Abstract The 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid moiety is a significant structural scaffold in medicinal chemistry and materials science. The synthesis of its ester derivatives is crucial for modulating physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid moiety is a significant structural scaffold in medicinal chemistry and materials science. The synthesis of its ester derivatives is crucial for modulating physicochemical properties such as lipophilicity and for creating advanced intermediates for further functionalization. This guide provides an in-depth analysis of suitable esterification methodologies, focusing on practical, field-proven protocols. We will explore the causality behind experimental choices, comparing the classic Fischer-Speier esterification with the milder, highly efficient Steglich esterification. Detailed step-by-step protocols, troubleshooting advice, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the tools for successful synthesis.

Introduction: The Importance of Biphenyl Esters

Biphenyl scaffolds are prevalent in a wide array of pharmaceuticals and functional materials due to their rigid, planar structure which allows for precise spatial orientation of functional groups. The esterification of carboxylic acid-functionalized biphenyls, such as 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid (MW: 228.25 g/mol , CAS: 168618-45-9), is a fundamental transformation.[1] It serves not only as a method for protecting the carboxylic acid group but also as a key strategy to tune the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of esterification method is critical, as it must be compatible with other functional groups on the aromatic rings and provide high yields without compromising structural integrity.

Scientific Rationale: Selecting the Optimal Esterification Strategy

The synthesis of an ester from a carboxylic acid and an alcohol can be approached through several pathways. The selection of an appropriate method depends on the substrate's sensitivity to acid, heat, and the steric hindrance around the reacting centers.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an excess of alcohol, typically under reflux conditions.[2][3][4] The reaction is driven to completion by using the alcohol as the solvent or by removing the water byproduct.[5][6] While simple and atom-economical, the harsh conditions (strong acid, high temperature) can be detrimental to sensitive substrates.

  • Acyl Chloride Formation : This two-step method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the alcohol.[7] It is highly effective but involves handling corrosive reagents and an additional synthetic step.

  • Steglich Esterification : This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under very mild, often room-temperature, conditions.[8][9][10] It is particularly advantageous for substrates that are sensitive to acid or heat and for synthesizing sterically hindered esters.[11][12]

  • Mitsunobu Reaction : An exceptionally mild method that converts an alcohol into an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[13][14] The reaction typically results in the inversion of stereochemistry at the alcohol's chiral center, a feature not relevant for simple alcohols like methanol but indicative of its unique Sₙ2 mechanism.[15][16] A primary drawback is the formation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[17]

For 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid, the Steglich esterification represents an optimal balance of efficiency, mildness, and broad applicability, minimizing the risk of side reactions. The Fischer esterification remains a viable, cost-effective alternative, especially for robust, large-scale syntheses where the alcohol is inexpensive. We will detail the protocols for both.

Reaction Schematics and Mechanisms

The overall transformation is the conversion of a carboxylic acid to an ester.

G cluster_reactants Reactants cluster_products Products r1 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid p1 Target Ester r1->p1   + r2 Alcohol (R'-OH) p2 Water

Caption: General Esterification Reaction Scheme.

Mechanism of Steglich Esterification

The Steglich reaction proceeds through a highly efficient, DMAP-catalyzed pathway that avoids the formation of inactive side products.

G Acid Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate (reactive) Acid->OAI + DCC DCC DCC->OAI N_Acylurea N-Acylurea (Side Product, suppressed) OAI->N_Acylurea Slow rearrangement (uncatalyzed) APy N-Acylpyridinium (Highly Reactive) OAI->APy + DCU DCU (Precipitate) OAI->DCU DMAP DMAP (Catalyst) DMAP->APy Ester Ester (R-COOR') APy->Ester + DMAPH DMAP (regenerated) Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

The key role of DMAP is to intercept the O-acylisourea intermediate, forming a highly reactive N-acylpyridinium salt.[11][18] This intermediate readily reacts with the alcohol and prevents the slower, irreversible rearrangement to the unreactive N-acylurea, a common side reaction in the absence of DMAP.[8]

Experimental Protocols & Workflow
Workflow Overview

The general laboratory workflow for ester synthesis involves reaction setup, monitoring, work-up to remove byproducts and unreacted reagents, and final purification.

Caption: Standard experimental workflow for ester synthesis.

Protocol 1: Steglich Esterification (High-Yield, Mild Conditions)

This protocol is adapted from a similar synthesis of a biphenyl ester and is recommended for its reliability and mild conditions.[19]

Materials & Reagents:

  • 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

  • Alcohol (e.g., Methanol, Ethanol, 1.2 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • 5% Acetic Acid solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the alcohol (1.2 eq.) followed by DMAP (0.1 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up (Filtration): Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up (Extraction): Transfer the filtrate to a separatory funnel. Wash successively with 5% acetic acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 2: Fischer-Speier Esterification (Classic, Scalable Method)

This protocol is a classic, cost-effective method suitable for producing simple alkyl esters.[2][7]

Materials & Reagents:

  • 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

  • Alcohol (e.g., Methanol, Ethanol, large excess, acts as solvent)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~2-5 mol%)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Diethyl Ether for extraction

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid (1.0 eq.).

  • Dissolution: Add a large excess of the desired alcohol (e.g., for a 10 mmol scale, use 50-100 mL of methanol). The alcohol serves as both reactant and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2-5 mol%) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The solid acid should dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Work-up (Concentration/Extraction):

    • If using methanol, much of it can be removed via rotary evaporation before extraction.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product may be pure enough for some applications. If necessary, purify further by recrystallization or flash column chromatography.

Data Summary and Characterization
ParameterProtocol 1: Steglich EsterificationProtocol 2: Fischer Esterification
Activating Agent N,N'-Dicyclohexylcarbodiimide (DCC)Sulfuric Acid (H₂SO₄)
Catalyst 4-Dimethylaminopyridine (DMAP)Self-catalyzed by H₂SO₄
Stoichiometry Near-stoichiometric (1.2 eq. alcohol)Large excess of alcohol required
Temperature 0 °C to Room TemperatureReflux Temperature of Alcohol
Reaction Time 12 - 18 hours4 - 24 hours
Key Byproduct Dicyclohexylurea (DCU)Water
Work-up Filtration followed by extractionNeutralization followed by extraction
Substrate Scope Broad; tolerates sensitive groupsLimited by acid/heat sensitivity
Typical Yield High to Excellent (85-98%)Good to High (70-95%)

Product Characterization: The identity and purity of the final ester product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the new ester alkyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the ester (typically ~1735 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

Troubleshooting and Key Considerations
  • Low Yield in Steglich Reaction: Ensure all reagents and solvents are anhydrous, as water will consume the DCC. Check the quality of the DCC, as it can degrade upon storage.

  • Incomplete Fischer Reaction: The reaction is an equilibrium.[3][5] To drive it to completion, use a larger excess of alcohol or employ a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.

  • Difficulty Removing DCU: DCU is sparingly soluble in many organic solvents. Filtering before the aqueous work-up is crucial. If some remains, it can sometimes be removed by precipitation from a concentrated solution at low temperature.

  • Potential Side Reactions: In the Fischer protocol, prolonged heating with strong acid could potentially cleave the methoxy ether group, although this is generally unlikely under standard reflux conditions. The mildness of the Steglich protocol avoids such issues.

Conclusion

The esterification of 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a critical synthetic transformation. For high-value applications where substrate integrity and yield are paramount, the Steglich esterification offers a mild, reliable, and highly efficient protocol. For larger-scale, cost-sensitive syntheses, the Fischer-Speier esterification remains a powerful and effective alternative, provided the potential for harsher conditions is acceptable. The choice of method should be guided by the specific requirements of the research or development program, including scale, substrate cost, and downstream applications.

References
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved March 10, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. Retrieved March 10, 2026, from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 10, 2026, from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved March 10, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved March 10, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved March 10, 2026, from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved March 10, 2026, from [Link]

  • Chemguide. (n.d.). Making Esters. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved March 10, 2026, from [Link]

  • Harish, K. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 10(4). [Link]

  • PubChem. (n.d.). 3'-methoxy-biphenyl-3-carboxylic acid. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved March 10, 2026, from [Link]

  • IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2). [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved March 10, 2026, from [Link]

Sources

Application

Application Note: Utilizing Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Strategic Rationale The biphenyl co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Strategic Rationale

The biphenyl core is a highly privileged scaffold in modern drug discovery, frequently utilized to mimic hydrophobic di-aromatic interactions found in natural ligands and protein-protein interfaces. Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate (MMBC) serves as a highly versatile, bifunctional building block. The strategic placement of the methoxy group at the 3'-position provides a critical hydrogen-bond acceptor and modulates the electron density of the distal ring, while the methyl carboxylate at the 3-position serves as a stable, yet easily activatable, handle for downstream functionalization.

In medicinal chemistry, derivatives of this scaffold have been successfully deployed across diverse therapeutic areas, including the kinetic stabilization of transthyretin (TTR) to prevent amyloidosis[1], the development of anti-influenza A agents targeting viral nucleoproteins[2], and the synthesis of salicylic acid-based inhibitors for human 20α-Hydroxysteroid Dehydrogenase (AKR1C1)[3].

Mechanistic Insights: The Biphenyl Pharmacophore

The efficacy of the 3'-methoxybiphenyl-3-carboxylate scaffold lies in its spatial geometry and electrostatic profile. When deployed as a TTR stabilizer, for example, the biphenyl axis mimics the thyroxine (T4) ligand. The carboxylate group acts as an electrostatic anchor, forming critical salt bridges with lysine residues (e.g., Lys15) at the periphery of the T4 binding pocket, while the methoxy-substituted aromatic ring penetrates the inner halogen-binding pockets, engaging in favorable van der Waals and hydrophobic interactions[1].

Mechanism Substrate Biphenyl Carboxylate Derivative Complex TTR-Ligand Complex (Kinetically Stabilized) Substrate->Complex Binds T4 Pocket TTR Transthyretin (TTR) Tetramer TTR->Complex Ligand Binding Misfolding Monomer Unfolding & Amyloidosis Complex->Misfolding Inhibits Process

Fig 1: Pharmacological mechanism of biphenyl carboxylates in stabilizing TTR tetramers.

Synthetic Workflows & Standard Operating Protocols

To maximize the utility of MMBC in library generation, a robust, self-validating synthetic workflow is required. The following protocols detail the de novo synthesis of MMBC via Suzuki-Miyaura cross-coupling[4], its saponification, and subsequent amide coupling.

Workflow A Methyl 3-iodobenzoate + Boronic Acid B Suzuki-Miyaura Coupling A->B C MMBC (Intermediate) B->C D LiOH Hydrolysis C->D E Free Carboxylic Acid D->E F HATU/DIPEA Amidation E->F G Bioactive Library F->G

Fig 2: Three-step synthetic workflow for generating bioactive libraries from MMBC.

Protocol 1: Pd-Catalyzed Synthesis of MMBC

Causality & Design: The Suzuki-Miyaura coupling is selected for its mild conditions and high tolerance for ester functionalities.


 is utilized as the catalyst because its bidentate phosphine ligand provides a large bite angle, facilitating reductive elimination and preventing the precipitation of palladium black, which is crucial for high-yielding biaryl synthesis[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Methyl 3-iodobenzoate (1.0 equiv, 5.0 mmol) and (3-methoxyphenyl)boronic acid (1.2 equiv, 6.0 mmol).

  • Catalyst & Base: Add

    
     (0.05 equiv, 5 mol%) and anhydrous 
    
    
    
    (2.5 equiv, 12.5 mmol). Note:
    
    
    is chosen as it provides optimal basicity to form the reactive boronate complex without hydrolyzing the methyl ester.
  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 25 mL).
    
  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the disappearance of the UV-active starting material indicates completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 30 mL). Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes) to yield MMBC as a colorless solid.
    
Protocol 2: Saponification to 3'-Methoxybiphenyl-3-carboxylic acid

Causality & Design: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The


 ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, allowing for rapid hydrolysis at room temperature while minimizing the risk of side reactions in more complex, functionalized derivatives.

Step-by-Step Methodology:

  • Dissolve MMBC (1.0 equiv, 3.0 mmol) in a solvent mixture of THF/MeOH/

    
     (3:1:1 v/v, 15 mL). Note: MeOH is critical here to ensure the lipophilic ester remains miscible with the aqueous base.
    
  • Add

    
     (3.0 equiv, 9.0 mmol) in one portion.
    
  • Stir at ambient temperature for 2-3 hours.

  • Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (10 mL) to remove non-polar impurities.

  • Carefully acidify the aqueous layer with 1M HCl to pH ~2. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 3: Amide Coupling for Library Generation

Causality & Design: HATU is employed as the coupling reagent because it generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intermediate accelerates the aminolysis step and is highly effective for sterically hindered amines, ensuring near-quantitative yields during library generation.

Step-by-Step Methodology:

  • Dissolve 3'-methoxybiphenyl-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired primary or secondary amine (1.2 equiv).

  • Stir for 4 hours. Quench with saturated aqueous

    
     (10 mL) and extract with EtOAc (3 × 15 mL).
    
  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry, concentrate, and purify via preparative HPLC.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling for MMBC Synthesis

Data represents typical optimization parameters for biphenyl carboxylate synthesis[4].

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)
1


Toluene/EtOH/

9068
2

/ SPhos

Toluene10082
3


1,4-Dioxane/

9094
4Bio-Pd Nanoparticles

EtOH/

5089
Table 2: Biological Activity of Biphenyl-3-Carboxylate Derivatives

Representative pharmacological utility of the scaffold across various targets.

Target / Disease AreaDerivative ModificationObserved Activity (IC50 / EC50)Ref
Transthyretin (TTR) AmyloidosisDiflunisal-like analog (Free acid)Tetramer stabilization (>80% at 7.2 µM)[1]
Influenza A (H1N1 / H3N2)1H-1,2,3-Triazole-4-carboxamideIC50 = 0.5 – 4.6 µM[2]
Human AKR1C1 EnzymeSalicylic acid-based integrationIC50 < 1.0 µM[3]

References

  • [4] Bio-Supported Palladium Nanoparticles as a Catalyst for Suzuki-Miyaura and the Mizoroki-Heck Reactions. The Royal Society of Chemistry. URL:[Link]

  • [2] Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] Structure-Guided Design, Synthesis, and Evaluation of Salicylic Acid-Based Inhibitors Targeting a Selectivity Pocket in the Active Site of Human 20α-Hydroxysteroid Dehydrogenase (AKR1C1). Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [1] Pharmaceutically acceptable salt of 6-carboxy-2-(3,5 dichlorophenyl)-benzoxazole, and a pharmaceutical composition comprising the salt thereof. US Patent US8168663B2 - Google Patents. URL:

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate via Heterogeneous Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale Biphenyl scaffolds are privileged structures ubiquitous in modern pharmaceuticals, agrochemicals, and advanced materials. The synthesis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Biphenyl scaffolds are privileged structures ubiquitous in modern pharmaceuticals, agrochemicals, and advanced materials. The synthesis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate represents a classical Suzuki-Miyaura cross-coupling. However, transitioning this reaction from the benchtop to a pilot-plant scale introduces significant challenges. While homogeneous palladium catalysts (e.g.,


) are highly effective at the milligram scale, their use in multikilogram campaigns often results in variable batch-to-batch activity, high costs, and severe downstream bottlenecks regarding heavy metal remediation[1].

To address these scale-up limitations, this application note details a highly optimized, self-validating protocol utilizing a heterogeneous Palladium on Carbon (Pd/C) catalytic system. This approach not only streamlines the coupling of methyl 3-bromobenzoate and (3-methoxyphenyl)boronic acid but also ensures residual palladium levels remain well below the strict limits required for Active Pharmaceutical Ingredients (APIs) (<10 ppm)[1].

Mechanistic Insights & Route Selection

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind the reagent selection is critical for successful scale-up:

  • Catalyst Selection (Pd/C): We employ 5% Pd/C (50% water wet). Unlike air-sensitive pre-formed complexes that require rigorous Schlenk techniques and glovebox handling[2], Pd/C is robust, easily handled on a large scale, and can be quantitatively removed via simple hot filtration. This eliminates the need for expensive silica-based metal scavengers[1].

  • Base Causality (

    
    ):  Aqueous Sodium Carbonate is selected over stronger bases (like 
    
    
    
    or
    
    
    ) to prevent the premature hydrolysis of the methyl ester on the electrophile. The stoichiometry is strictly capped at 1.2 equivalents to maintain a delicate balance between boronic acid activation and ester preservation[1].
  • Solvent System (EtOH/

    
    ):  An Ethanol/Water (4:1) solvent system is utilized to provide a greener synthetic profile while ensuring adequate solubility of both the lipophilic aryl bromide and the hydrophilic boronic acid[3].
    
  • Degassing & Inertion: Oxidative homocoupling of the boronic acid (yielding 3,3'-dimethoxybiphenyl) is a primary yield-limiting side reaction. Rigorous inertion and degassing of the aqueous base are mandatory to suppress this pathway[2].

MechanisticCycle Pd0 Pd(0) Active Species (Generated from Pd/C) OxAdd Oxidative Addition Ar-Pd(II)-Br Complex Pd0->OxAdd + Methyl 3-bromobenzoate (C-Br insertion) TransMet Transmetalation Ar-Pd(II)-Ar' Complex OxAdd->TransMet + (3-Methoxyphenyl)boronic acid + Base (Boronate formation) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

Catalytic cycle of the Pd/C-mediated Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Quantitative Process Parameters

The following table summarizes the optimized stoichiometry and process parameters for a 1.0 kg scale-up batch.

ParameterReagent / ConditionValue / MetricMechanistic Rationale
Substrate A Methyl 3-bromobenzoate1.00 equiv (1.0 kg, 4.65 mol)Limiting reagent.
Substrate B (3-Methoxyphenyl)boronic acid1.05 equiv (0.74 kg, 4.88 mol)Slight excess offsets thermal protodeboronation.
Catalyst 5% Pd/C (Type 39, 50% wet)0.5 mol% Pd (49.5 g)Heterogeneous catalyst enables low Pd-residue[1].
Base

(aq, 2M)
1.20 equiv (0.59 kg)Activates boronate; low excess prevents ester hydrolysis[1].
Solvent Ethanol / Water (4:1 v/v)10 L / kgSolubilizes substrates; supports greener chemistry[3].
Temperature Reflux (approx. 78 °C)4 - 6 hoursEnsures kinetic completion of the cross-coupling.
Target Yield Isolated Product> 85%High efficiency scale-up metric.

Step-by-Step Self-Validating Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent phases unless the In-Process Control (IPC) criteria are explicitly met.

Phase 1: Reactor Preparation and Inertion
  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a subsurface nitrogen sparging tube. Oven-dry all glassware prior to assembly to prevent ambient moisture interference[2].

  • Solvent Charging: Charge the reactor with 8.0 L of absolute Ethanol and 2.0 L of Deionized (DI) Water.

  • Degassing: Sparge the solvent mixture with high-purity nitrogen for 45 minutes at 25 °C.

  • IPC Gate 1 (Dissolved Oxygen): Measure the Dissolved Oxygen (DO) of the solvent.

    • Validation Criteria: DO must be < 2.0 ppm. If DO > 2.0 ppm, continue sparging for an additional 30 minutes. Failure to achieve this will result in boronic acid homocoupling[2].

Phase 2: Dosing and Activation
  • Substrate Addition: Under a positive nitrogen sweep, charge 1.0 kg of Methyl 3-bromobenzoate (Substrate A) and 0.74 kg of (3-Methoxyphenyl)boronic acid (Substrate B) into the reactor.

  • Base Addition: Add 0.59 kg of solid

    
    . (Alternatively, add as a pre-degassed 2M aqueous solution to prevent localized concentration spikes).
    
  • Catalyst Addition: Carefully charge 49.5 g of 5% Pd/C (50% water wet). Caution: Dry Pd/C is highly pyrophoric in the presence of solvent vapors; always use the water-wet form for scale-up.

Phase 3: Catalytic Cross-Coupling
  • Heating: Ramp the jacket temperature to achieve a gentle internal reflux (approx. 78 °C).

  • Reaction Monitoring: Stir vigorously (300 RPM) for 4 hours.

  • IPC Gate 2 (Reaction Conversion): Withdraw a 1.0 mL aliquot, quench with 1.0 mL of 1M HCl, extract into ethyl acetate, and analyze via HPLC (UV at 254 nm).

    • Validation Criteria: Area Under Curve (AUC) of Methyl 3-bromobenzoate must be < 1.0%.

    • Corrective Action: If Substrate A > 1.0%, add an additional 0.05 equiv of boronic acid and reflux for 1 hour before re-testing.

Phase 4: Downstream Processing and Isolation
  • Hot Filtration: Once IPC Gate 2 is passed, cool the reactor slightly to 65 °C. Filter the reaction mixture hot through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 1.0 L of hot ethanol.

  • Crystallization: Transfer the filtrate back to a clean reactor. Slowly add 4.0 L of DI water over 1 hour while cooling the mixture to 5 °C at a rate of 10 °C/hour. The product will precipitate as an off-white crystalline solid.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the cake with cold Ethanol/Water (1:1, 2.0 L).

  • Drying: Dry the product in a vacuum oven at 45 °C and < 50 mbar until a constant weight is achieved.

  • IPC Gate 3 (Quality Assurance): Analyze the final dried powder via ICP-MS for heavy metals.

    • Validation Criteria: Residual Palladium must be < 10 ppm[1]. If Pd > 10 ppm, perform a reslurry in hot ethanol with 1% w/w activated carbon.

ProcessWorkflow Prep 1. Inertion & Reagent Dosing React 2. Reflux & Cross-Coupling Prep->React Filter 3. Hot Filtration (Pd/C Removal) React->Filter Cryst 4. Cooling Crystallization Filter->Cryst Isolate 5. Filtration & Vacuum Drying Cryst->Isolate

Scale-up workflow from reagent preparation to final API-grade isolation.

References

  • Source: ACS Publications (acs.org)
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction Source: Sigma-Aldrich URL
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst Source: Semantic Scholar / Journal of Chemical Research URL

Sources

Application

Application Notes &amp; Protocols: Development and Pharmacological Characterization of Angiotensin II Receptor Blockers (ARBs)

Introduction and Mechanistic Grounding Angiotensin II Receptor Blockers (ARBs) are a cornerstone therapeutic class for managing hypertension, heart failure, and diabetic nephropathy. They function by selectively binding...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

Angiotensin II Receptor Blockers (ARBs) are a cornerstone therapeutic class for managing hypertension, heart failure, and diabetic nephropathy. They function by selectively binding to the Angiotensin II Type 1 (AT1) receptor, preventing the endogenous peptide Angiotensin II (Ang II) from exerting its potent vasoconstrictive and aldosterone-secreting effects[1].

Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs do not interfere with bradykinin degradation, thereby eliminating the common side effect of a dry, persistent cough[1][2]. Furthermore, by selectively blocking the AT1 receptor, ARBs leave the AT2 receptor unblocked. The unopposed activation of AT2 by circulating Ang II promotes vasodilation and antiproliferative effects, contributing to the pleiotropic cardiovascular protection observed with ARB therapy[3].

The Causality of Antagonism Kinetics: Surmountable vs. Insurmountable

A critical parameter in ARB drug development is determining the nature of receptor antagonism. While all ARBs share the same primary target, their binding kinetics dictate their clinical efficacy profiles:

  • Surmountable (Competitive) Antagonism: Drugs like Losartan and Valsartan compete directly with Ang II. High concentrations of Ang II can overcome the blockade, preserving the maximal physiological response (a parallel rightward shift in the dose-response curve)[4][5].

  • Insurmountable (Non-competitive) Antagonism: Drugs like Candesartan and Irbesartan exhibit slow dissociation rates and tight receptor binding. This induces a conformational change in the AT1 receptor that prevents Ang II from achieving its maximal response, regardless of Ang II concentration (a depression of the maximal response curve)[5][6].

Insurmountable ARBs are highly desirable in drug development because they provide long-lasting blood pressure control and protect against sudden physiological surges in Ang II levels, even if a patient misses a dose[7].

G AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Gq Gq Protein AT1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors Response Vasoconstriction & Aldosterone Secretion Ca2->Response Triggers ARB ARB (e.g., Candesartan) ARB->AT1R Blocks (Insurmountable/Surmountable)

Caption: AT1 Receptor Gq-Coupled Signaling Pathway and ARB Blockade.

Experimental Workflows & Protocols

To thoroughly characterize a novel ARB lead compound, scientists must evaluate both its physical binding kinetics (Affinity/Dissociation) and its functional cellular impact (Signal Transduction). The following protocols represent the gold-standard self-validating systems used in preclinical ARB development.

Protocol 1: Radioligand Binding Assay for AT1 Receptor Kinetics

Causality & Rationale: Functional assays alone cannot reliably differentiate between true allosteric non-competitive inhibition and slow-dissociating competitive inhibition. Radioligand binding using


 allows researchers to calculate the exact equilibrium dissociation constant (

), the inhibition constant (

), and the dissociation half-life, which are the fundamental drivers of insurmountable antagonism[6][8].

Materials:

  • HEK-293 cells stably expressing human AT1 receptors.

  • Radioligand:

    
     (Specific activity ~2200 Ci/mmol).
    
  • Binding Buffer: 50 mM Tris–HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA)[8].

  • Unlabeled Ang II (for non-specific binding determination).

  • GF/C glass microfiber filters and a cell harvester.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293-AT1R cells via centrifugation. Wash pellets with PBS, resuspend in Binding Buffer, and homogenize. Quantify protein concentration using a BCA assay. Dilute to a working concentration of 8–32 µg protein/well[8].

  • Assay Setup (96-well format):

    • Total Binding Wells: 50 µL Binding Buffer + 50 µL Radioligand (0.05 nM final) + 100 µL Membrane suspension.

    • Non-Specific Binding (NSB) Wells: 50 µL Unlabeled Ang II (10 µM final) + 50 µL Radioligand + 100 µL Membrane suspension.

    • Test Wells: 50 µL ARB compound (serial dilutions from

      
       to 
      
      
      
      M) + 50 µL Radioligand + 100 µL Membrane suspension.
  • Incubation: Incubate the plates for 120 minutes at 37°C to ensure steady-state equilibrium is reached[8].

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection & Validation: Measure filter radioactivity using a gamma counter. The assay is self-validating if the NSB is <10% of total binding. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Causality & Rationale: The AT1 receptor is a Gq-protein coupled receptor (GPCR). Upon Ang II binding, Gq activates Phospholipase C (PLC), generating IP3, which triggers the release of calcium (


) from the endoplasmic reticulum[9]. Measuring this intracellular calcium flux using fluorescent dyes provides a direct, real-time functional readout of ARB potency (

) and inverse agonism. The addition of probenecid is critical; it inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out of the cytoplasm[9].

Materials:

  • HEK-293-AT1R cells or CHO-AT1R cells.

  • FLIPR Calcium 5 or 6 Assay Kit (or Quest Fluo-8 AM)[9][10][11].

  • Probenecid (2.5 mM final concentration).

  • FlexStation 3 or FLIPR High-Throughput Cellular Screening System.

Step-by-Step Methodology:

  • Cell Seeding: Coat a 96-well or 384-well black-wall/clear-bottom microplate with 0.01% poly-L-lysine to ensure cell adherence. Seed cells at 40,000–50,000 cells/well (96-well plate) and incubate overnight at 37°C, 5%

    
     to achieve a 90-100% confluent monolayer[9][11].
    
  • Dye Loading: Reconstitute the FLIPR Calcium dye with assay buffer (1X HBSS + 20 mM HEPES) and add probenecid[12]. Without removing the culture media (to prevent cell detachment), add an equal volume (e.g., 100 µL) of the dye loading buffer to each well. Incubate for 60 minutes at 37°C[9][12].

  • Antagonist Pre-incubation: Add 10 µL of the test ARB (at varying concentrations) to the wells. Incubate for 15–30 minutes at room temperature to allow the ARB to bind the AT1 receptors[11].

  • Agonist Stimulation & Kinetic Reading: Transfer the plate to the FlexStation/FLIPR. Set the instrument to read baseline fluorescence (Excitation ~485 nm, Emission ~525 nm) for 15 seconds. Automatically inject Ang II at an

    
     concentration (typically around 10-50 nM) and record the fluorescence continuously for 90–120 seconds[11].
    
  • Data Analysis: Calculate the response as Maximum Fluorescence minus Minimum Fluorescence (Max-Min). Plot the relative fluorescence units (RFU) against the log concentration of the ARB to determine the functional

    
    .
    

FLIPR Seed 1. Cell Seeding (HEK-293 AT1R) Dye 2. Dye Loading (Ca2+ Dye + Probenecid) Seed->Dye Incubate 3. Incubation (1 hr at 37°C) Dye->Incubate Antagonist 4. ARB Addition (Pre-incubation) Incubate->Antagonist Agonist 5. Ang II Injection (FlexStation/FLIPR) Antagonist->Agonist Read 6. Fluorescence Read (Real-time Kinetics) Agonist->Read

Caption: High-Throughput FLIPR Calcium Mobilization Assay Workflow.

Quantitative Data Presentation: Profiling Benchmark ARBs

To benchmark novel compounds, researchers compare their binding and functional data against established clinical ARBs. The table below summarizes the pharmacological profiles of four major ARBs, highlighting the distinction between competitive and insurmountable kinetics[4][5][6][13].

ARB CompoundAntagonism TypeAT1 Binding Affinity (

/

)
Dissociation ProfileInverse Agonist ActivityClinical Prodrug Status
Losartan Surmountable (Competitive)~10 - 20 nMFastYes (Weak)Yes (Active metabolite: EXP3174)
Valsartan Surmountable (Competitive)~2 - 5 nMFastYesNo (Directly active)
Irbesartan Insurmountable (Non-competitive)~1 - 2 nMSlowYes (Strong)No (Directly active)
Candesartan Complete Insurmountable< 0.1 nMVery SlowYesYes (Prodrug: Candesartan cilexetil)

Note: The insurmountability of Candesartan is structurally linked to the carboxyl group at its imidazole core, which anchors tightly to the AT1 receptor, causing prolonged receptor inactivation even after the free drug is washed out[6].

References

  • Angiotensin II Receptor Blockers (ARB) - StatPearls National Center for Biotechnology Information (NCBI)[Link]

  • Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor PMC - National Institutes of Health[Link]

  • Pharmacological Characterization of BR-A-657, a Highly Potent Nonpeptide Angiotensin II Receptor Antagonist J-Stage[Link]

  • Mechanistic Differences of Various AT1-Receptor Blockers in Isolated Vessels of Different Origin Hypertension (AHA Journals)[Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Bio-protocol[Link]

  • FLIPR Calcium 4 Assay Kit Guide Molecular Devices[Link]

Sources

Method

Leveraging Boronic Acids for the Strategic Synthesis of Biphenyl Esters via Suzuki-Miyaura Coupling

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of boronic acids in the synthesis of biphenyl esters. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, and provide a detailed, field-tested protocol for its successful implementation. This guide emphasizes the practical aspects of experimental design, offering insights into the selection of catalysts, bases, and reaction conditions to optimize yield and purity.

Introduction: The Significance of Biphenyl Esters and the Power of Suzuki-Miyaura Coupling

Biphenyl esters are a class of organic compounds that feature prominently in the landscape of pharmaceuticals, agrochemicals, and materials science. Their rigid, yet tunable, diaryl structure serves as a key pharmacophore in numerous drug candidates and as a foundational building block for liquid crystals and advanced polymers. The efficient synthesis of these molecules is, therefore, a critical endeavor in modern chemical research.

Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as the preeminent method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl systems. Its appeal lies in its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The low toxicity of the boron-containing byproducts further enhances the environmental and practical advantages of this methodology.

This application note will provide a detailed exploration of the Suzuki-Miyaura coupling for the synthesis of biphenyl esters, offering both a theoretical framework and a practical, step-by-step protocol.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar1-Pd(II)-X)L2 A->B Ar1-X C Transmetalation (Ar1-Pd(II)-Ar2)L2 B->C Ar2-B(OR)2 Base D Reductive Elimination Ar1-Ar2 C->D D->A X1 X2

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide or triflate (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent transmetalation step involves the reaction of this intermediate with a boronic acid (Ar²-B(OR)₂), facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its aryl group to the palladium center. The final step is reductive elimination , where the two aryl groups (Ar¹ and Ar²) are coupled to form the desired biphenyl product, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

Key Parameters for Successful Biphenyl Ester Synthesis

The success of a Suzuki-Miyaura coupling for biphenyl ester synthesis hinges on the judicious selection of several key parameters.

The Palladium Catalyst

The choice of palladium catalyst is critical. While Pd(PPh₃)₄ was historically a workhorse, modern catalysts often feature more sophisticated phosphine ligands that enhance catalyst stability and activity, allowing for lower catalyst loadings and broader substrate scope.

CatalystCommon Loading (mol%)Key AdvantagesConsiderations
Pd(PPh₃)₄ 1-5Readily available, effective for simple substrates.Can be air-sensitive, may require higher temperatures.
PdCl₂(dppf) 0.5-2High thermal stability, effective for a broad range of substrates.More expensive than simpler catalysts.
Pd(OAc)₂ + Ligand 0.1-1Allows for fine-tuning of reactivity through ligand choice (e.g., SPhos, XPhos).Requires in-situ formation of the active catalyst.
The Base

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact reaction kinetics and yield.

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateToluene/Water, Dioxane/WaterA versatile and commonly used base.
Cs₂CO₃ StrongToluene, DioxaneOften effective for challenging couplings.
K₃PO₄ StrongToluene, DioxaneCan be beneficial for sterically hindered substrates.
The Solvent System

The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

Solvent SystemKey PropertiesTypical Applications
Toluene/Water High boiling point, good for a wide range of substrates.General purpose.
Dioxane/Water Good solvating properties for a variety of organic compounds.Often used with K₂CO₃ or K₃PO₄.
DMF or DMA Polar aprotic solvents, can accelerate the reaction.Use with caution, as they can be difficult to remove.

Experimental Protocol: Synthesis of Methyl 4'-methylbiphenyl-4-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative biphenyl ester.

protocol_workflow A Reactant Preparation (Aryl Halide, Boronic Acid) B Reaction Setup (Solvent, Base, Catalyst) A->B C Inert Atmosphere (Degassing) B->C D Reaction (Heating and Stirring) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Figure 2: General workflow for the synthesis of biphenyl esters via Suzuki-Miyaura coupling.

Materials and Reagents
  • Methyl 4-bromobenzoate (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • PdCl₂(dppf) (0.02 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (2.15 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and PdCl₂(dppf) (146 mg, 0.2 mmol).

  • Reaction Setup: Add K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvent Addition: Add toluene (40 mL) and deionized water (10 mL).

  • Inert Atmosphere: Seal the flask with a rubber septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, methyl 4'-methylbiphenyl-4-carboxylate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents.Use a fresh batch of catalyst, ensure a properly inert atmosphere, and use high-purity reagents.
Formation of Homocoupling Byproducts Presence of oxygen, inappropriate base or solvent.Thoroughly degas the reaction mixture, consider a milder base, or change the solvent system.
Deboronation of Boronic Acid Prolonged reaction time at high temperature, acidic conditions.Monitor the reaction closely and stop it once complete, ensure the reaction medium is basic.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biphenyl esters. By carefully selecting the catalyst, base, and solvent system, and by following a well-designed experimental protocol, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important reaction in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

Application

Application Note: One-Pot Suzuki-Wittig Synthesis of Biphenyl Acrylates

Executive Summary & Strategic Rationale The synthesis of biphenyl acrylates is a critical operation in modern drug development, frequently utilized to construct hinge-binding motifs for kinase inhibitors and other privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of biphenyl acrylates is a critical operation in modern drug development, frequently utilized to construct hinge-binding motifs for kinase inhibitors and other privileged biaryl pharmacophores[1]. Traditionally, assembling these molecules requires a sequential approach: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by isolation, purification, and a subsequent Wittig olefination.

This application note details a highly efficient one-pot tandem Suzuki-Wittig protocol . By exploiting the hydrolytic stability of conjugated phosphoranes, researchers can execute both C–C bond formations simultaneously in a single biphasic reaction vessel[2]. This methodology not only reduces the environmental factor (E-factor) by eliminating intermediate workups but also minimizes the loss of transient aldehyde intermediates, thereby maximizing overall yield[3].

Mechanistic Rationale & Causality

The success of this one-pot system relies on the precise intersection of two distinct catalytic and stoichiometric cycles. Understanding the causality behind the reagent selection is paramount for troubleshooting and scale-up:

  • Compatibility of Stabilized Phosphoranes: Non-stabilized ylides would instantly degrade in the presence of water. However, stabilized phosphoranes (e.g., (carbomethoxymethylene)triphenylphosphorane) feature an electron-withdrawing ester group that delocalizes the carbanion's charge. This renders them insensitive to the aqueous basic conditions (aq. Na₂CO₃) required to activate the boronic acid for the Suzuki transmetalation step[2].

  • Biphasic Solvent Synergy (DME / H₂O): 1,2-Dimethoxyethane (DME) is selected over THF due to its higher boiling point and superior bidentate coordination capabilities. It stabilizes the transient Pd(0) and Pd(II) intermediates in the organic phase, while the aqueous phase continuously supplies the activated boronate complex[3].

  • Stereoselectivity: The thermodynamic stability of the phosphorane dictates the stereochemical outcome. The reaction is highly diastereoselective, heavily favoring the formation of the E-isomer (typically >95:5) due to the reversible formation of the oxaphosphetane intermediate.

Workflow Start Starting Materials (Formylphenylboronic acid + Bromoarene + Phosphorane) PdCat Pd(II) Precatalyst Activation to Pd(0) Start->PdCat Base, Heat Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pathway A Wittig Wittig Olefination (C=C Bond Formation) Start->Wittig Pathway B PdCat->Suzuki Int1 Biphenyl Aldehyde Intermediate Suzuki->Int1 Fast Product 3-(Biphenyl)acrylate (Target E-Isomer) Suzuki->Product Int2 Bromophenyl Acrylate Intermediate Wittig->Int2 Slower Wittig->Product Int1->Wittig Phosphorane Int2->Suzuki Pd(0), Boronic Acid

Fig 1: Kinetic pathways in the tandem Suzuki-Wittig one-pot synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs) and mass-balance checks, the scientist can verify the integrity of the reaction at every phase[3].

Protocol Step1 1. Reagent Assembly (Substrates + Pd + PPh3) Step2 2. Solvent Addition (DME / Aq. Na2CO3) Step1->Step2 Step3 3. Thermal Activation (70 °C, 12 h) Step2->Step3 Step4 4. In-Process Control (TLC/GC-MS at 4 h) Step3->Step4 Step5 5. Extraction & Workup (CHCl3 / H2O) Step4->Step5 Step6 6. Target Isolation (Chromatography) Step5->Step6

Fig 2: Step-by-step experimental workflow for the one-pot synthesis.

Step 1: Reagent Assembly & Catalyst Stabilization
  • Action: In a Schlenk flask under a mild nitrogen atmosphere, combine 4-formylphenylboronic acid (300 mg, 2.0 mmol), bromo-4-ethoxybenzene (402 mg, 2.0 mmol), and (carbomethoxymethylene)triphenylphosphorane (940 mg, 2.82 mmol). Add the precatalyst Pd(PPh₃)₂Cl₂ (32 mg, 4.6 × 10⁻⁵ mol) and supplemental triphenylphosphine (PPh₃, 32 mg, 1.2 × 10⁻⁴ mol)[3].

  • Causality: The phosphorane is loaded in a slight excess (1.4 eq) to account for minor background hydrolysis over the 12-hour heating cycle. The supplemental PPh₃ is a critical stabilizing ligand; it prevents the premature aggregation of the active Pd(0) species into catalytically dead "palladium black" during the prolonged thermal cycle.

Step 2: Biphasic Initiation
  • Action: Inject 1,2-dimethoxyethane (DME, 10 mL) followed by an aqueous solution of Na₂CO₃ (10 mL, containing 2.32 g Na₂CO₃). Seal the vessel and stir vigorously at 70 °C for 12 hours[3].

  • Causality: Vigorous stirring is mandatory to maximize the surface area of the biphasic interface. 70 °C provides the exact thermal energy required to overcome the activation barrier for the oxidative addition of the bromoarene to Pd(0), without causing thermal degradation of the phosphorane.

Step 3: In-Process Control (IPC) - Self-Validation Checkpoint
  • Action: At t = 4 hours, halt stirring briefly to allow phase separation. Extract a 50 µL aliquot from the upper organic (DME) layer. Quench with 1 mL H₂O and extract with 1 mL EtOAc. Analyze via TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Validation Logic: You must observe the transient formation of the biphenyl aldehyde intermediate.

    • Scenario A: If the starting bromoarene persists with no intermediate formation, catalyst deactivation or poor phase mixing has occurred.

    • Scenario B: If the intermediate pools heavily but no final acrylate product is forming, the phosphorane has degraded. A secondary spike of the Wittig reagent is required to rescue the batch.

Step 4: Workup and Mass-Balance Verification
  • Action: Cool the mixture to room temperature. Extract the aqueous phase with chloroform (3 × 20 mL). Wash the combined organic phases with water (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo[3].

  • Validation Logic: Weigh the crude mixture. To ensure the system operated correctly, calculate the theoretical yield of the primary byproduct, triphenylphosphine oxide (TPPO). During subsequent column chromatography (CH₂Cl₂/CHCl₃ eluent), the isolated mass of TPPO should roughly match the molar equivalent of the converted phosphorane. A significant deviation indicates incomplete olefination[3].

Quantitative Data & Substrate Scope

The one-pot methodology exhibits broad functional group tolerance. The table below summarizes the expected quantitative outcomes when varying the central building blocks, demonstrating the robustness of the tandem catalytic system[2],[3].

Central Building BlockCoupling PartnerPhosphorane ReagentTarget MoleculeYield (%)Stereoselectivity (E:Z)
4-Formylphenylboronic acid4-Bromoethoxybenzene(Carbomethoxymethylene)triphenylphosphoraneMethyl 3-(4'-ethoxy[1,1'-biphenyl]-4-yl)acrylate82>95:5
4-Bromobenzaldehyde4-Tolylboronic acid(Carbomethoxymethylene)triphenylphosphoraneMethyl 3-(4'-methyl[1,1'-biphenyl]-4-yl)acrylate80>95:5
4-Formylphenylboronic acid4-Bromotoluene(Carbomethoxymethylene)triphenylphosphoraneMethyl 3-(4'-methyl[1,1'-biphenyl]-4-yl)acrylate78>95:5
4-Formylphenylboronic acid4-Bromocinnamaldehyde(Carbomethoxymethylene)triphenylphosphoraneMethyl (E,E)-5-(biphenyl)penta-2,4-dienoate75>95:5

Note: Yields represent isolated, chromatographically pure products. Stereoselectivity is determined via ¹H-NMR integration of the vinylic protons.

References

  • 3-(Biphenyl)
  • 3-(Biphenyl)
  • One-pot Wittig olefination – Suzuki reaction —the compatibility of conjugated phosphoranes in Pd(0)
  • Source: National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate Synthesis

Welcome to the Technical Support Center for Cross-Coupling Methodologies. The synthesis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate via the Suzuki-Miyaura reaction between methyl 3-bromobenzoate and (3-methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. The synthesis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate via the Suzuki-Miyaura reaction between methyl 3-bromobenzoate and (3-methoxyphenyl)boronic acid is a fundamental yet highly nuanced transformation. While the theoretical catalytic cycle is straightforward, practical yields are frequently compromised by competing mechanistic pathways: protodeboronation of the boronic acid, oxidative homocoupling, and catalyst deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to maximize your cross-coupling yields.

Part 1: Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your yield limitations based on observable experimental symptoms.

Troubleshooting Start Low Yield in Suzuki Coupling Sym1 Symptom: Anisole Detected Start->Sym1 Sym2 Symptom: 3,3'-Dimethoxybiphenyl Start->Sym2 Sym3 Symptom: Black Precipitate Start->Sym3 Cause1 Root Cause: Protodeboronation (Base/H2O/Ligand) Sym1->Cause1 Cause2 Root Cause: Homocoupling (O2 or Pd(II) reduction) Sym2->Cause2 Cause3 Root Cause: Catalyst Aggregation (Pd Black) Sym3->Cause3 Sol1 Action: Use anhydrous Cs2CO3 Avoid bulky ligands Cause1->Sol1 Sol2 Action: Strict Ar sparge Add K-formate Cause2->Sol2 Sol3 Action: Use bidentate ligands (e.g., dppf) Cause3->Sol3

Diagnostic decision tree for identifying and resolving primary yield-limiting side reactions.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: My mass balance is poor, and GC-MS indicates the presence of anisole. Where is my boronic acid going? A: You are observing protodeboronation , a hydrolytic cleavage of the C-B bond in (3-methoxyphenyl)boronic acid that yields anisole. Causality: Protodeboronation is traditionally viewed as a base-catalyzed hydrolysis. However, recent mechanistic studies reveal that this degradation is also heavily accelerated by palladium(II) complexes bound to bulky phosphine ligands[1]. Water in the solvent or the use of aqueous bases exacerbates this cleavage. Corrective Action: Shift from aqueous base systems (like Na2CO3 in H2O/Toluene) to anhydrous conditions using a weaker, dry base such as K3PO4 or Cs2CO3 in anhydrous 1,4-dioxane. Furthermore, avoid overly bulky ligands (e.g., XPhos or SPhos) which paradoxically promote this degradation; instead, utilize bidentate ligands like dppf that stabilize the Pd center without accelerating C-B hydrolysis[1].

Q2: I am isolating significant amounts of 3,3'-dimethoxybiphenyl. How do I suppress this byproduct? A: This is the homocoupling dimer of your boronic acid. Causality: Homocoupling occurs when two boronic acid molecules react with a Pd(II) species that lacks an aryl halide ligand. This happens via two main pathways: (1) Dissolved oxygen oxidizes the active Pd(0) back to Pd(II), or (2) The use of a Pd(II) precatalyst (like Pd(OAc)2 or Pd(dppf)Cl2) forces the boronic acid to act as a reducing agent to generate the active Pd(0) species, sacrificing two equivalents of boronic acid in the process[2][3]. Corrective Action: Implement rigorous deoxygenation (subsurface Argon sparging, not just vacuum/backfill). To prevent the boronic acid from acting as a reductant for the precatalyst, add a mild reducing agent like potassium formate (10 mol%) . This rapidly reduces Pd(II) to Pd(0) without consuming your valuable starting material, effectively shutting down the homocoupling pathway[2].

Q3: The reaction mixture turns black shortly after heating, and conversion stalls at 40%. What is happening? A: The black precipitate is Palladium black , indicating catastrophic catalyst deactivation. Causality: In the catalytic cycle, if the rate of reductive elimination outpaces the rate of oxidative addition, "naked" Pd(0) accumulates in solution. To minimize surface energy, these highly unstable Pd(0) atoms agglomerate into inactive nanoparticles (Pd black)[3]. Corrective Action: You must accelerate the oxidative addition step and stabilize the metal center. Ensure your aryl halide is the bromide (methyl 3-bromobenzoate) rather than the chloride. Use an electron-rich, bidentate ligand like dppf, which strongly coordinates the Pd(0) center, preventing agglomeration while maintaining high catalytic turnover.

Part 3: Mechanistic Pathway Analysis

Understanding the divergence points in the catalytic cycle is critical for optimization. The diagram below illustrates where the desired cross-coupling pathway competes with side reactions.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 1 PdBlack Pd Black (Deactivation) Pd0->PdBlack Aggregation TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet 2 RedElim Reductive Elimination TransMet->RedElim 3 Homo Homocoupling (Ar'-Ar') TransMet->Homo O2 / Pd(II) Proto Protodeboronation (Ar'-H) TransMet->Proto H2O / Base RedElim->Pd0 Cycle Product Target Product (Cross-Coupled) RedElim->Product 4

Catalytic cycle of Suzuki-Miyaura coupling highlighting pathways for undesired side reactions.

Part 4: Quantitative Optimization Data

The table below summarizes the effect of systematic condition optimization on the yield of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, demonstrating the shift from benchmark conditions to highly optimized parameters[4].

EntryCatalyst / LigandBase (Eq)Solvent SystemAdditiveYield (%)Primary Failure Mode / Impurity
1Pd(OAc)2 / PPh3Na2CO3 (aq)Toluene / H2ONone42%Homocoupling (3,3'-dimethoxybiphenyl)
2Pd(PPh3)4K2CO3 (2.0)Dioxane / H2ONone58%Protodeboronation (Anisole)
3Pd(dppf)Cl2K3PO4 (2.0)Anhydrous DioxaneNone84%Trace Homocoupling
4Pd(dppf)Cl2K3PO4 (2.0)Anhydrous DioxaneK-Formate (0.1)96% Optimized (Target Product)

Part 5: Self-Validating Experimental Protocol

Objective: Achieve >95% yield of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate by systematically eliminating oxygen, water, and precatalyst-induced side reactions.

Step 1: Reagent Charging & Matrix Preparation

  • Action: To an oven-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 eq, 10 mmol), (3-methoxyphenyl)boronic acid (1.1 eq, 11 mmol), and anhydrous K3PO4 (2.0 eq, 20 mmol).

  • Causality: Limiting the boronic acid excess to 1.1 eq minimizes the statistical probability of homocoupling, provided the Pd(0) generation is controlled. Anhydrous K3PO4 provides the necessary basicity for transmetalation without introducing the hydrolytic protodeboronation pathway associated with aqueous bases[1][4].

  • Validation Check: The solid mixture should be entirely free-flowing. Any clumping indicates moisture ingress, which will directly correlate with anisole formation later in the reaction.

Step 2: Rigorous Deoxygenation

  • Action: Add 40 mL of anhydrous 1,4-dioxane. Insert a sparging needle directly into the solvent and bubble with ultra-high purity Argon for 30 minutes while stirring gently.

  • Causality: Dissolved O2 is the primary driver of Pd(0) oxidation to Pd(II), which directly mediates the homocoupling of the boronic acid[2][3].

  • Validation Check: Solvent evaporation should be minimal. The suspension will remain cloudy due to the insoluble K3PO4.

Step 3: Catalyst Activation via Chemical Reduction

  • Action: Under a positive pressure of Argon, add Pd(dppf)Cl2 (5 mol%) and potassium formate (10 mol%).

  • Causality: Potassium formate acts as an orthogonal, mild reducing agent. It rapidly reduces the Pd(II) precatalyst to the active Pd(0) species. Without it, the (3-methoxyphenyl)boronic acid would act as the reductant, sacrificing itself and forming 3,3'-dimethoxybiphenyl[2].

  • Validation Check: Heat the reaction to 90°C. Within 10 minutes, the solution must transition from a murky yellow/brown to a homogeneous, deep red/orange color. This color shift validates the successful generation of the active, ligand-stabilized Pd(0) species. If the solution turns black and opaque, oxygen was not fully excluded, and Pd black has formed.

Step 4: Reaction Execution & Monitoring

  • Action: Maintain stirring at 90°C for 4 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 8:2). The UV-active starting material (methyl 3-bromobenzoate, Rf ~0.6) should be completely consumed, replaced by a bright blue fluorescent product spot under 254 nm UV light (Rf ~0.4).

Step 5: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the phosphate salts and catalyst residues. Wash the filtrate with brine, dry over MgSO4, and concentrate in vacuo before final purification via silica gel chromatography.

References

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL: 2

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: 3

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: 1

  • Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling Source: Schroeder Group - Illinois (Science) URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Side Reactions

Welcome to the advanced troubleshooting center for Suzuki-Miyaura cross-coupling (SMC) reactions. While SMC is the gold standard for C(sp2)-C(sp2) bond formation in drug development, its complex catalytic cycle is highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for Suzuki-Miyaura cross-coupling (SMC) reactions. While SMC is the gold standard for C(sp2)-C(sp2) bond formation in drug development, its complex catalytic cycle is highly susceptible to off-cycle pathways. This guide bridges the gap between theoretical organometallic mechanisms and benchtop reality, providing you with causality-driven insights and self-validating protocols to rescue failing reactions.

Diagnostic Logic Workflow

Before adjusting your reaction conditions, you must accurately diagnose the failure mode. Use the workflow below to analyze your crude LC-MS/GC-MS data and identify the dominant side reaction.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / GC-MS) Q1 Is Ar-H (De-B) present? Start->Q1 Q2 Is Ar-Ar (Homocoupling) present? Q1->Q2 No A1 Protodeboronation (Base/H2O mediated) Q1->A1 Yes Q3 Is Ar'-H (De-X) present? Q2->Q3 No A2 Boronic Acid Homocoupling (O2 or Pd(II) mediated) Q2->A2 Yes A3 Hydrodehalogenation (Solvent/Hydride source) Q3->A3 Yes

LC-MS/GC-MS Diagnostic Logic Tree for Suzuki-Miyaura Side Reactions.

Module 1: Protodeboronation (The Boronic Acid Killer)

Causality & Mechanism

Protodeboronation is the protonolysis of the C-B bond, replacing the boronic moiety with a proton (yielding Ar-H). While traditionally understood as a base-catalyzed hydrolysis in aqueous media, recent mechanistic studies reveal that palladium(II) complexes bound to bulky phosphine ligands can actively accelerate this1[1]. The causality is twofold: high pH shifts the speciation to the vulnerable boronate complex, while bulky, electron-rich ligands on Pd(II) can intercept the boronic acid before productive transmetalation occurs.

FAQ & Troubleshooting

Q: My electron-deficient heteroaryl boronic acid (e.g., 2-pyridylboronic acid) is completely consumed, but I see no cross-product. What is happening? A: Heteroaryl and electron-deficient boronic acids are highly susceptible to protodeboronation. The basic conditions required for transmetalation simultaneously promote the cleavage of the C-B bond. Actionable Fix: Switch to a "slow-release" strategy using MIDA boronates or pinacol esters, and reduce the base strength (e.g., use K2HPO4 instead of NaOH).

Self-Validating Protocol: Controlled-Release Suzuki Coupling

Objective: Maintain a low steady-state concentration of the active boronic acid to outcompete the protodeboronation rate.

  • Reagent Preparation: Use the MIDA boronate derivative of your problematic coupling partner (1.5 equiv) and the aryl halide (1.0 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2 (5 mol%) and anhydrous K3PO4 (3.0 equiv).

  • Solvent System: Suspend in a 4:1 mixture of 1,4-Dioxane/H2O. The water is essential for the slow hydrolysis of the MIDA ester.

  • Thermal Activation: Heat to 60 °C under vigorous stirring.

  • Self-Validation Check (Kinetic Monitoring): At t = 30 mins, withdraw a 10 µL aliquot and quench in 200 µL of cold acetonitrile. Analyze via LC-MS.

    • Validation Criteria: The chromatogram should show a large MIDA boronate peak, a small free boronic acid peak (<5% relative area), and growing cross-product. If the free boronic acid peak is large, the hydrolysis is too fast: lower the temperature to 45 °C.

Module 2: Boronic Acid Homocoupling (Symmetrical Byproducts)

Causality & Mechanism

Homocoupling yields a symmetrical biaryl product (Ar'-Ar'). This occurs when the palladium catalyst acts as a stoichiometric oxidant rather than a catalyst, or when adventitious oxygen enters the system. Oxygen re-oxidizes Pd(0) to Pd(II), which then undergoes two sequential transmetalations with the boronic acid, followed by2[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim O2 O2 / Unreduced Pd(II) TransMet->O2 Side Reaction RedElim->Pd0 Regenerate Product Ar-Ar' (Cross-Product) RedElim->Product Homo Ar'-Ar' (Homocoupled) O2->Homo Dimerization

Mechanistic divergence between desired cross-coupling and oxidative homocoupling.

FAQ & Troubleshooting

Q: My LC-MS shows a massive peak at exactly double the mass of my boronic acid minus two protons. How do I stop this? A: You have an oxidant in your system. This is almost always dissolved O2 or an unreduced Pd(II) precatalyst (like Pd(OAc)2) consuming the boronic acid during its initial reduction to the active Pd(0) species. Actionable Fix: Rigorously degas your solvents and switch to a pre-formed Pd(0) source (e.g., Pd2(dba)3) or a Pd(II) precatalyst that does not require boronic acid for reduction (e.g., PEPPSI-IPr).

Self-Validating Protocol: Strict Anaerobic Setup

Objective: Eliminate O2-mediated homocoupling through verified degassing.

  • Solvent Degassing (Freeze-Pump-Thaw): Place the reaction solvent in a Schlenk flask. Freeze with liquid N2, apply high vacuum for 5 minutes, isolate from vacuum, and thaw in a warm water bath. Repeat for 3 total cycles.

  • Reaction Assembly: In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh3)4 (5 mol%).

  • Self-Validation Check (Resazurin Indicator): In a parallel dummy vial, add 1 mL of your degassed solvent and 1 drop of a dilute resazurin/reducing agent solution.

    • Validation Criteria: If the dummy solution remains colorless, the environment is strictly anaerobic. If it turns pink, oxygen is present; abort the reaction setup and check your manifold for leaks.

Module 3: Hydrodehalogenation (Loss of Halide)

Causality & Mechanism

Hydrodehalogenation (protodehalogenation) occurs when the aryl halide loses its halogen and is replaced by a hydrogen atom. This is a reductive process that typically happens when the solvent (especially primary or secondary alcohols like methanol or isopropanol) coordinates to the Pd(II) intermediate. The alkoxide undergoes β-hydride elimination, transferring a hydride to the palladium center, which then .

FAQ & Troubleshooting

Q: I am recovering the des-halogenated starting material, and my boronic acid is unreacted. Is my catalyst dead? A: Your catalyst is active (it successfully performed oxidative addition), but it is being hijacked by a hydride source before transmetalation can occur. If you are using ethanol or methanol as a co-solvent, this is the culprit. Actionable Fix: Switch to an aprotic solvent system (e.g., Toluene/THF) and ensure your base does not contain alkoxides (avoid NaOMe or KOtBu).

Self-Validating Protocol: Aprotic Solvent Switch

Objective: Remove all potential β-hydride elimination pathways.

  • Solvent Selection: Replace alcoholic solvents with anhydrous Toluene or 1,4-Dioxane.

  • Base Selection: Use anhydrous Cs2CO3 (2.0 equiv) instead of alkoxide bases.

  • Self-Validation Check (Control Reaction): Run a control reaction containing the aryl halide, catalyst, base, and solvent, but omit the boronic acid .

    • Validation Criteria: Heat for 2 hours and analyze by GC-MS. If the Ar-H peak appears, your solvent or ligand is still acting as a hydride source (likely ligand degradation). If the starting material remains intact, the hydride pathway is successfully blocked, and you can proceed with the full reaction.

Quantitative Data: Side Reaction Signatures & Mitigation

Side ReactionPrimary CulpritMass Signature (LC-MS/GC-MS)Primary Mitigation Strategy
Protodeboronation High pH, H2O, Bulky Pd(II)[Boronic Acid Mass] - B(OH)2 + HUse MIDA boronates; Lower pH; Lower Temp.
Homocoupling (Boronic) O2, Pd(II) Precatalysts2 × [Boronic Acid Mass] - 2B(OH)2Freeze-Pump-Thaw degassing; Use Pd(0) source.
Homocoupling (Halide) Reductive conditions2 × [Aryl Halide Mass] - 2XOptimize ligand steric bulk; Avoid strong reductants.
Hydrodehalogenation Alcoholic solvents, Alkoxide bases[Aryl Halide Mass] - X + HSwitch to aprotic solvents (Toluene/Dioxane).
Catalyst Deactivation Poor ligand stabilityFormation of Pd Black (Visual)Use bidentate ligands (dppf) or NHC carbenes.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 1

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development (ACS Publications). 2

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Troubleshooting

Biphenyl Synthesis Technical Support Center: Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Biphenyl Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing biaryl scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biphenyl Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing biaryl scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these critical reactions effectively. We will explore the nuances of the most prevalent methods, focusing on the Suzuki-Miyaura coupling and the Ullmann reaction, to turn low yields and complex side-products into successful, high-purity outcomes.

Section 1: The Suzuki-Miyaura Coupling - The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura cross-coupling is arguably the most versatile and widely used method for C-C bond formation in modern organic synthesis, prized for its mild conditions and high functional group tolerance.[1][2] However, its complexity can lead to a variety of issues. Understanding the catalytic cycle is the first step to effective troubleshooting.

Foundational Principles: The Catalytic Cycle

The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1]

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_main cluster_inputs Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Product Biphenyl (R¹-R²) PdII_R1R2->Product Reductive Elimination ArylHalide Aryl Halide (R¹-X) ArylHalide->Pd0 Oxidative Addition Organoboron Organoboron (R²-B(OR)₂) Organoboron->PdII_RX Base Base Base->Organoboron

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Troubleshooting Guide (Q&A Format)

This section directly addresses the most common failures encountered during Suzuki-Miyaura couplings.

Q1: My reaction shows little to no conversion. Where should I start troubleshooting?

A: This is the most frequent issue and usually points to a problem with one of the core components: the catalyst, base, or reagents. A systematic approach is best.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to air.[6] Incomplete generation from a Pd(II) precatalyst (like Pd(OAc)₂) or deactivation of a Pd(0) source (like Pd(PPh₃)₄) is a primary suspect.

    • Causality: Oxygen can oxidize Pd(0) to palladium black, which is catalytically inactive.[1] Similarly, some ligands can be oxidized, preventing the formation of the active catalyst.[7]

    • Solution:

      • Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 30+ minutes) and perform the reaction under a positive pressure of an inert gas.[8][9][10]

      • Check Ligand Purity: Phosphine ligands can oxidize to phosphine oxides. Check the purity of your ligand.[7]

  • Ineffective Base: The base is not just a proton scavenger; its primary role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[5]

    • Causality: If the base is too weak, insoluble, or impure (e.g., hydrated when it should be anhydrous), it cannot efficiently form the reactive boronate species, stalling the catalytic cycle.[12][13][14]

    • Solution:

      • Screen Bases: The optimal base is substrate-dependent. Start with common choices like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish or your substrate is base-sensitive, consider K₃PO₄.[11][15]

      • Ensure Proper Physical State: Use finely powdered bases to maximize surface area and reactivity.

  • Poor Substrate Reactivity: The nature of your aryl halide and boronic acid significantly impacts the reaction.

    • Causality: Oxidative addition is generally slower for aryl chlorides compared to bromides or iodides due to the stronger C-Cl bond.[1][7] Electron-rich aryl halides are also less reactive.[1]

    • Solution: For challenging substrates like aryl chlorides or electron-rich systems, a more active catalyst system is required. This typically means using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that promote the difficult oxidative addition step.[4][16][17]

Troubleshooting_Low_Conversion Start Low / No Conversion Check_Catalyst Is Catalyst System Active? Start->Check_Catalyst Check_Base Is Base Effective? Start->Check_Base Check_Substrate Is Substrate Challenging? Start->Check_Substrate Sol_Catalyst Solution: - Degas thoroughly - Use fresh/pre-catalyst - Check ligand purity Check_Catalyst->Sol_Catalyst No Sol_Base Solution: - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Use finely powdered base Check_Base->Sol_Base No Sol_Substrate Solution: - Use electron-rich, bulky ligand (e.g., SPhos, XPhos) - Increase temperature Check_Substrate->Sol_Substrate Yes

Caption: A workflow diagram for troubleshooting low reaction conversion.

Q2: I'm observing significant protodeboronation (replacement of -B(OH)₂ with -H). How can I prevent this?

A: Protodeboronation is a major competing pathway, especially with heteroaryl or electron-rich boronic acids.[8][18][19] It is often accelerated by high temperatures, strong bases, and the presence of excess water.[8][18]

  • Causality: The C-B bond is susceptible to cleavage by a proton source (protonolysis). This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling.[19]

  • Solution: The key is to make the rate of Suzuki coupling much faster than the rate of protodeboronation.[18]

    • Use Milder Conditions: Lower the reaction temperature and switch to a milder base like K₃PO₄ or KF.[18][20]

    • Accelerate the Coupling: Employ a more active catalyst system (e.g., a Buchwald precatalyst with a ligand like SPhos or XPhos) to speed up the productive reaction, giving the boronic acid less time to decompose.[18]

    • Use a More Stable Boron Reagent: If the problem persists, switch from the boronic acid to a more stable derivative like a boronic acid pinacol ester (Bpin) or an MIDA boronate ester.[9][19] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[19]

Q3: My starting materials are consumed, but my yield is low and I see significant biaryl byproduct from my boronic acid (homocoupling). What's happening?

A: Homocoupling of the boronic acid is typically caused by the presence of an oxidant, most commonly oxygen, in the reaction mixture.[1]

  • Causality: Pd(II) species can catalyze the coupling of two boronic acid molecules, which also reduces the palladium to the active Pd(0) state. If your reaction is not properly degassed, or if you use a Pd(II) precatalyst without an efficient means of reduction, homocoupling can become a significant side reaction.[1]

  • Solution:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are free of oxygen.[11]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).[11]

    • Controlled Addition: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[11]

Optimization FAQ

Q: How do I select the right Palladium catalyst and ligand?

A: Ligand selection is crucial and depends on the electronic and steric properties of your substrates.[21] There is no single "best" ligand, but there are clear guidelines.

  • For Challenging Oxidative Addition (e.g., Aryl Chlorides, electron-rich arenes): You need an electron-rich and bulky ligand to facilitate the insertion of palladium into the C-X bond. Buchwald-type biarylphosphine ligands are the gold standard here.[16][17]

  • For Promoting Reductive Elimination: Bulky ligands also accelerate the final, product-forming step.[1][4]

  • For Stability: N-heterocyclic carbene (NHC) ligands form very stable bonds with palladium, often leading to higher catalyst turnover numbers and greater thermal stability.[16]

Ligand ClassExample(s)Key StrengthsBest For...
Triarylphosphines PPh₃General purpose, readily availableSimple, unhindered aryl bromides/iodides.
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich, highly activeAryl chlorides, sterically hindered substrates, heteroaryls.[11][16]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly stable, high turnoverHigh-temperature reactions, sterically demanding couplings.[16]
Ferrocenylphosphines dppfGood for a range of substratesGeneral use, often provides good balance of activity and stability.

Q: Which base is best for my reaction?

A: The choice of base can dramatically influence reaction rates and yields.[5] The optimal base is often found through screening, but the following table provides a good starting point.

BaseStrengthCommon SolventsNotes
K₂CO₃ / Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA very common and effective starting point for many systems.[2][16]
Cs₂CO₃ StrongDioxane, Toluene, DMFOften more effective than K₂CO₃, especially for less reactive substrates.[10][22]
K₃PO₄ ModerateDioxane, TolueneAn excellent choice for base-sensitive functional groups and for minimizing protodeboronation.[11][18]
KF WeakTHF, DioxaneUsed for substrates with base-labile groups; can suppress protodeboronation.[6][13]

Section 2: The Ullmann Condensation - A Classic Approach

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides, typically requiring high temperatures.[23][24] While often supplanted by palladium-catalyzed methods, it remains useful, especially for large-scale synthesis and for specific substrates where palladium fails.

Troubleshooting Guide (Q&A Format)

Q: My Ullmann reaction is sluggish, requires very high temperatures, and gives low yields. How can I improve it?

A: This is a classic problem with traditional Ullmann couplings. The reaction's reputation for erratic yields and harsh conditions stems from the low reactivity of bulk copper metal.[25]

  • Causality: Standard copper powder often has a passivating oxide layer and low surface area, rendering it inactive. The reaction requires a highly active form of copper to proceed effectively.

  • Solution:

    • Activate the Copper: Before use, activate the copper. A common method is to treat copper bronze with iodine in acetone to create a more reactive surface.[26]

    • Use a Ligand: Modern Ullmann reactions are often ligand-accelerated. The addition of ligands like amino acids or diamines can solubilize the copper species and facilitate the coupling at much lower temperatures.[24]

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to reach the necessary temperatures, but ensure they are anhydrous.

Q: My purification is difficult due to residual copper salts.

A: Copper byproducts are a common complication in the workup of Ullmann reactions.

  • Causality: Copper salts and oxides formed during the reaction are often insoluble in the organic extraction solvent.

  • Solution: During the aqueous workup, wash the organic layer with a chelating agent like aqueous EDTA or a dilute ammonium hydroxide solution. This will complex with the residual copper and pull it into the aqueous phase, simplifying purification.[27]

Section 3: General Experimental Protocol

Representative Protocol for a Suzuki-Miyaura Coupling

This is a generalized starting point. Specific quantities, temperatures, and reaction times must be optimized for each unique transformation.[5][11]

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a precatalyst (e.g., XPhos G3), add it directly (2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9][28]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[28]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier. HZPT Blog. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Chemistry Suzuki Coupling Reaction. SATHEE. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Royal Society of Chemistry. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Ullmann reaction. LS College. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health. [Link]

  • Chemistry Ullmann Reaction. SATHEE. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Optimization of reaction condition for catalyst, base, solvent. ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Side reactions of Suzuki cross-coupling. ResearchGate. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered Biphenyls

Welcome to the technical support center for the synthesis of sterically hindered biphenyls. As a Senior Application Scientist, I understand that constructing biaryl scaffolds with multiple ortho-substituents presents sig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sterically hindered biphenyls. As a Senior Application Scientist, I understand that constructing biaryl scaffolds with multiple ortho-substituents presents significant synthetic hurdles that can impede progress in pharmaceutical and materials science research. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to navigate these complex reactions successfully. Our goal is to explain not just the what, but the why behind each experimental choice, grounding our advice in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues in Hindered Biaryl Synthesis

This section addresses the most common failures and side reactions encountered during the synthesis of sterically hindered biphenyls, particularly via Suzuki-Miyaura cross-coupling.

Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the primary causes?

Answer: This is the most prevalent issue and typically points to one of three areas: the catalyst system, the reaction conditions, or the stability of your reagents. The immense steric clash in tetra-ortho-substituted biphenyls slows down key steps in the catalytic cycle, especially the final reductive elimination.[1]

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution & Rationale
Ineffective Catalyst/Ligand System Standard catalysts like Pd(PPh₃)₄ are often insufficient for these demanding couplings.[2] Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[3] Rationale: These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step with hindered aryl halides, and, most critically, accelerate the rate-limiting reductive elimination step to release the sterically congested product.[4] For particularly challenging substrates, consider arsa-Buchwald ligands, which can facilitate transmetalation due to the longer arsenic-palladium bond.[5]
Catalyst Deactivation (Oxygen) The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state.[6] Solution: Ensure rigorous degassing of your solvent and reaction mixture. Rationale: This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or, more effectively, by performing at least three freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is essential.[2][6]
Suboptimal Base or Solvent The base is not merely a spectator; it is required to activate the boronic acid for transmetalation.[7] An incorrect choice can halt the cycle. Solution: Use a strong, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or CsF.[1][8] For solvents, anhydrous aprotic options like toluene, 1,4-dioxane, or THF are standard.[9] Rationale: The choice of base and solvent affects the solubility of reagents and the rate of boronic acid activation. For some systems, a small amount of water can be beneficial, but for others, especially those prone to protodeboronation, rigorously anhydrous conditions are required.[1]
Insufficient Thermal Energy Steric hindrance raises the activation energy for key steps. Solution: Increase the reaction temperature, often to 80-110 °C.[9] Rationale: Providing more thermal energy helps overcome the high activation barriers associated with coupling sterically demanding partners. However, be mindful that excessive heat can accelerate catalyst decomposition, so finding the optimal temperature is key.[6]

Question 2: I'm observing significant amounts of homocoupling product from my boronic acid. How can I minimize this?

Answer: Homocoupling (or Glaser coupling) of the boronic acid is a common side reaction, often driven by the presence of oxygen.[6]

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution & Rationale
Oxygen Contamination Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6] Solution: Implement a more rigorous degassing procedure as described above (freeze-pump-thaw is preferred). Rationale: By minimizing O₂, you starve the primary pathway for this side reaction.
Use of a Pd(II) Precatalyst Precatalysts like Pd(OAc)₂ are reduced to Pd(0) in situ. This reduction process can consume the boronic acid or phosphine ligand, sometimes leading to homocoupling.[6] Solution: Start with a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄ (if appropriate for your system). Rationale: Using a Pd(0) source removes the initial reduction step from the reaction mixture, which can often be a source of side products.
Alternative Catalysis For certain substrates, palladium-based systems may inherently favor homocoupling. Solution: Consider iron-catalyzed coupling systems. The use of iron(III) fluoride (FeF₃) has been shown to remarkably suppress homocoupling.[10] Rationale: The fluoride anion is believed to stabilize the active iron species, preventing the non-selective reductive elimination that leads to homocoupling products.[10]

Question 3: My starting materials are being consumed, but my desired product yield is low, and I see byproducts from dehalogenation or protodeboronation. What is happening?

Answer: These are destructive side pathways that consume your starting materials without forming the desired C-C bond. Protodeboronation is particularly problematic for sterically hindered and electron-poor arylboronic acids.[1]

Potential Causes & Recommended Solutions:

Side Reaction Recommended Solution & Rationale
Protodeboronation This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Solution: Use rigorously anhydrous conditions. Dry your solvent over molecular sieves or by distillation, and dry your base (e.g., K₃PO₄) in an oven before use.[1] Rationale: Water is the primary culprit in protodeboronation. By excluding it from the reaction, you shut down this competitive pathway. In difficult cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also prevent this side reaction.[1]
Dehalogenation This is the replacement of the halide on your electrophile with a hydrogen atom. Solution: The choice of base and solvent can influence this. Avoid protic solvents or bases that can act as hydride sources (e.g., some amine bases). Use a high-purity inorganic base like K₃PO₄ or Cs₂CO₃.[2] Rationale: Dehalogenation can occur via several mechanisms, including hydrodehalogenation from trace palladium hydride species. Using aprotic solvents and ensuring high reagent purity minimizes potential hydride sources.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for synthesizing a tri- or tetra-ortho-substituted biphenyl?

A1: While several methods exist, the choice depends on substrate availability and functional group tolerance.[11]

  • Suzuki-Miyaura Coupling: This is often the first choice due to the wide availability and stability of boronic acids and the vast library of well-understood catalysts and ligands.[9][11] It is the most versatile but requires careful optimization for hindered substrates.

  • Negishi Coupling: This is an excellent alternative for challenging couplings. Organozinc reagents are more reactive than organoborons, often leading to higher yields for sterically demanding partners.[11] However, organozinc reagents are highly moisture and air-sensitive, requiring strict inert atmosphere techniques.[11]

  • Ullmann Coupling: This classic copper-catalyzed reaction is generally less favored for complex molecules due to the harsh reaction conditions (high temperatures) and often erratic yields.[9][11] It remains relevant for specific, often industrial-scale, syntheses of simple symmetric biphenyls.[11]

Caption: Comparison of common cross-coupling methods for biaryl synthesis.

Q2: What is atropisomerism, and how does it relate to sterically hindered biphenyls?

A2: Atropisomerism is a special type of chirality that arises from restricted rotation around a single bond.[12] In biphenyls, if the four ortho-substituents are sufficiently bulky, they will clash and prevent the two aryl rings from rotating freely around the central C-C bond.[13] This hindrance creates a high energy barrier to rotation, allowing for the isolation of two distinct, non-superimposable mirror-image conformations (enantiomers) called atropisomers.[12][13] This is a critical concept in drug discovery, as different atropisomers can have vastly different biological activities.[14][15] Therefore, your synthesis may need to be atroposelective to produce only the desired enantiomer.

Q3: Can C-H activation be used as an alternative to traditional cross-coupling for these targets?

A3: Yes, direct arylation via C-H activation is a powerful and increasingly popular strategy. It offers a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners.[16] However, controlling regioselectivity—ensuring the C-H bond at the correct position is activated—can be a significant challenge, especially with complex substrates.[17] While promising, this method often requires more specialized catalyst development for a given target compared to the more established cross-coupling reactions.

Experimental Protocols

The following protocols are provided as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for your specific substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Hindered System

This protocol is adapted from methodologies proven effective for synthesizing multi-ortho-substituted biphenyls.[3][9]

  • Reagent Preparation:

    • In a glovebox or under a strong stream of inert gas, add the sterically hindered aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) to a dry oven-dried reaction flask equipped with a magnetic stir bar.

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4.5 mol%).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

    • If not already in a glovebox, perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Execution and Monitoring:

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.

  • Work-up and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the base and palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

  • BenchChem. (2025). Comparing the efficacy of different synthetic routes to polyhydroxylated biphenyls. BenchChem Technical Guides.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry.
  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Hatakeyama, T., & Nakamura, M. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Journal of the American Chemical Society, 129(32), 9844–9845.
  • Lehmler, H. J., et al. (n.d.).
  • Clayden, J., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Shi, Z., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.).
  • Stereoelectronics. (2021).
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Guides.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Synthesis of symmetrical biaryl compounds by homocoupling reaction.
  • He, P., & Dong, C. G. (2008).
  • Miller, S. J., et al. (2011). Synthesis of Atropisomerically Defined, Highly Substituted Biaryl Scaffolds through Catalytic Enantioselective Bromination and Regioselective Cross-Coupling. PMC.
  • RSC Publishing. (n.d.).
  • O'Keefe, D. F., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(19), 7407–7412.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole. BenchChem Technical Guides.
  • Alberico, D., et al. (2004). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Journal of the American Chemical Society, 126(38), 11796–11797.
  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195.

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

Overview & Mechanistic Causality Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is a critical intermediate and potential pharmacophore in drug development. However, the methyl ester group at the 3-position is highly susc...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Causality

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate is a critical intermediate and potential pharmacophore in drug development. However, the methyl ester group at the 3-position is highly susceptible to both chemical and enzymatic hydrolysis.

Mechanistically, ester hydrolysis is a bimolecular reaction that results in acyl-oxygen cleavage, transforming the ester into its parent carboxylic acid (3'-methoxy[1,1'-biphenyl]-3-carboxylic acid) and methanol[1]. In aqueous environments, this degradation is catalyzed by hydrogen or hydroxyl ions. In biological matrices (e.g., plasma, liver microsomes), ubiquitous serine and carboxylesterases rapidly cleave the ester bond, confounding in vitro pharmacokinetic data[2]. This guide provides field-proven strategies to arrest hydrolysis during synthesis workup, long-term storage, and biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade so rapidly during basic workup? A1: Under basic conditions (pH > 8), the ester undergoes rapid saponification. Hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses to expel the methoxide leaving group, resulting in irreversible acyl-oxygen cleavage[1]. The hydrolysis rate increases significantly with increasing pH[3].

Q2: What is the optimal pH range to maintain the stability of this methyl ester in aqueous solutions? A2: The ester exhibits a U-shaped pH-rate profile. It is most stable at a neutral to slightly acidic pH, typically between pH 4.0 and 6.0[3]. Formulating or washing the product at its pH of maximum stability drastically reduces the velocity of hydrolysis[1].

Q3: Why does the compound disappear within minutes during in vitro plasma stability assays? A3: Plasma and liver microsomes contain high concentrations of active esterases (such as carboxylesterases) that recognize the methyl ester as a substrate. This rapid enzymatic metabolism occurs independently of NADPH and can completely degrade the compound within 5 to 10 minutes[2].

Q4: Can I use esterase inhibitors to stabilize the compound in biological matrices? A4: Yes. Pre-incubating the biological matrix with a combination of Phenylmethylsulfonyl fluoride (PMSF) and bis(p-nitrophenyl) phosphate (BNPP) effectively halts enzymatic degradation. PMSF irreversibly binds to the active site of serine esterases, while BNPP inhibits carboxylesterases[2][4].

Troubleshooting Guide

Issue 1: High levels of carboxylic acid byproduct detected post-workup.
  • Causality: Extended contact time with aqueous basic or acidic layers during extraction drives acyl-oxygen cleavage[1][5].

  • Solution: Perform extractions efficiently without delay. Do not let layers sit unseparated. Use ice-cold aqueous washes buffered to pH 6.0 to kinetically slow the hydrolysis rate[5].

Issue 2: Gradual degradation of the purified powder during storage.
  • Causality: The compound can absorb ambient moisture, which acts as a reactant for slow, spontaneous hydrolysis over time[6].

  • Solution: Store the solid compound in a tightly sealed container under an inert argon or nitrogen atmosphere at -20°C. Include a desiccant in the secondary container to maintain strictly anhydrous conditions[6][7].

Issue 3: Rapid disappearance of the parent drug in human liver microsomes (HLM) without corresponding CYP450 metabolites.
  • Causality: Liver microsomes contain a high concentration of carboxylesterases that rapidly metabolize the ester independently of standard oxidative pathways[2].

  • Solution: Supplement the assay matrix with a cocktail of 500 µM PMSF and 500 µM BNPP prior to spiking the test compound[4].

Quantitative Data Summaries

Table 1: pH and Environmental Effects on Methyl Ester Hydrolysis

ConditionHydrolysis RateMechanistic CausalityRecommendation
Acidic (pH < 4) Moderate to HighSpecific acid catalysis protonates the carbonyl oxygen, increasing electrophilicity.Avoid strong acids during workup[3].
Neutral (pH 4–6) MinimumLack of excess H+ or OH- minimizes both catalytic pathways.Maintain aqueous washes at pH 5-6[3].
Basic (pH > 8) Very HighHydroxide ions act as strong nucleophiles causing rapid saponification.Strictly avoid prolonged contact with basic solutions[1][3].
High Moisture Slow but progressiveWater acts as a reactant in the hydrolysis equilibrium.Store under anhydrous conditions with desiccants[6].

Table 2: Common Esterase Inhibitors for In Vitro Assays

InhibitorTarget Enzyme FamilyWorking ConcentrationMechanism of Action
PMSF Serine Esterases500 µM – 10 mMIrreversibly sulfonates the active-site serine residue[2][4].
BNPP Carboxylesterases500 µM – 10 mMActs as a competitive, irreversible organophosphate inhibitor[2][4].
NaF General Esterases10 mMActs as a non-specific competitive inhibitor[8].

Experimental Protocols

Protocol 1: Anhydrous Workup and Isolation

Designed to isolate the ester product while minimizing hydrolytic decomposition.

  • Quench: Cool the crude reaction mixture to 4°C. Quench slowly with a cold pH 6.0 phosphate buffer to neutralize any residual catalysts.

    • Self-Validation Step: Verify the aqueous phase pH is exactly 6.0 using a calibrated pH meter or high-resolution pH paper before proceeding.

  • Extraction: Partition the mixture with an organic solvent (e.g., ethyl acetate). Separate the layers immediately to minimize aqueous contact time[5].

  • Drying: Add anhydrous sodium sulfate (

    
    ) to the organic layer.
    
    • Self-Validation Step: Continue adding desiccant until it no longer clumps and flows freely, confirming the complete removal of micro-emulsified water[5].

  • Concentration: Filter the drying agent and evaporate the solvent using a rotary evaporator. Keep the water bath set strictly below 35°C to prevent thermal degradation.

  • Storage: Flush the storage vial with argon gas, seal tightly, and store at -20°C inside a desiccator[6].

Protocol 2: Stabilized In Vitro Plasma/Microsomal Stability Assay

Designed to evaluate true metabolic stability by isolating esterase activity.

  • Matrix Preparation: Thaw pooled human plasma or liver microsomes on ice.

  • Inhibitor Addition: Spike the matrix with PMSF and BNPP to achieve a final concentration of 500 µM for each inhibitor[4]. If higher esterase activity is suspected, concentrations up to 10 mM can be used[2].

  • Pre-incubation: Incubate the inhibited matrix at 37°C for 5 to 10 minutes to allow irreversible enzyme inactivation[4].

  • Assay Initiation: Spike Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate (e.g., 5 µM final concentration) into the pre-warmed, inhibited matrix.

  • Self-Validation Controls:

    • Positive Control: Run a parallel assay using procaine (a known esterase substrate) in uninhibited plasma to validate baseline esterase activity (expected half-life ~6.5 min)[1][4].

    • Inhibitor Efficacy Control: Run procaine in the inhibited plasma to confirm that the PMSF/BNPP cocktail successfully halts hydrolysis[4].

  • Sampling & Quenching: At designated time points, remove 80 µL aliquots and immediately quench into 200 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt all reactions[4].

Process Visualizations

ChemicalWorkup A Crude Reaction Mixture (Contains Methyl Ester) B Quench & Aqueous Workup (Maintain pH 6.0, 4°C) A->B C Phase Separation (Minimize Aqueous Contact) B->C D Anhydrous Drying (Na2SO4 until free-flowing) C->D E Solvent Evaporation (Water bath < 35°C) D->E F Long-Term Storage (Argon, -20°C, Desiccator) E->F

Workflow for the isolation and storage of methyl esters to prevent chemical hydrolysis.

BiologicalAssay A Thaw Biological Matrix (Plasma / Microsomes) B Add Esterase Inhibitors (500 µM PMSF + 500 µM BNPP) A->B C Pre-incubation (37°C for 5-10 min) B->C D Enzymes Inactivated (Serine & Carboxylesterases) C->D E Spike Methyl Ester (Initiate Assay) D->E F Sample Aliquots (Quench in Cold ACN) E->F

Self-validating protocol for stabilizing methyl esters in in vitro pharmacokinetic assays.

References

  • NIH. "Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC." Nih.gov. URL:[Link]

  • MDPI. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market." Mdpi.com. URL: [Link]

  • Basicmedical Key. "Drug stability." Basicmedicalkey.com. URL:[Link]

  • Google Patents. "US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides." Google.com.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leadi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. As a self-validating system, this document provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

A Systematic Approach to Troubleshooting

Low yields in cross-coupling reactions are rarely due to a single isolated factor. More often, they result from an interplay of variables related to reagents, catalysts, and reaction conditions. A systematic and logical approach is the most efficient way to identify the root cause. The flowchart below outlines a general framework for diagnosing a problematic reaction.

Troubleshooting_Workflow start Low Yield Observed check_atmosphere Is the Atmosphere Inert? start->check_atmosphere check_catalyst Is the Catalyst Active? check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes catalyst_deactivated Symptom: Palladium black formation. Cause: Oxygen, impurities, high temp. Solution: Use fresh catalyst, ensure inert atmosphere, optimize temp. check_catalyst->catalyst_deactivated No (Deactivated) wrong_catalyst Symptom: Reaction stalls. Cause: Catalyst/ligand not active enough for substrate. Solution: Screen more active ligands (e.g., biarylphosphines for Ar-Cl). check_catalyst->wrong_catalyst No (Inactive) check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes impure_reagents Symptom: Inconsistent results, no conversion. Cause: Catalyst poisons (S, H₂O), substrate degradation (e.g., protodeboronation). Solution: Purify reagents, use anhydrous solvents. check_reagents->impure_reagents No (Impure) sub_stoichiometry Symptom: Incomplete conversion of limiting reagent. Cause: Incorrect weighing, reagent instability. Solution: Verify calculations, use fresh reagents, consider slight excess of one partner. check_reagents->sub_stoichiometry No (Stoich. Issue) suboptimal_conditions Symptom: Sluggish reaction, side products. Cause: Incorrect temp, base, or solvent. Solution: Systematically screen parameters. check_conditions->suboptimal_conditions No success High Yield Achieved check_conditions->success Yes check_atmosphere->check_catalyst Yes oxygen_present Symptom: Catalyst decomposition, homocoupling. Cause: Improper degassing, leaks in setup. Solution: Use rigorous degassing techniques (freeze-pump-thaw), check seals. check_atmosphere->oxygen_present No catalyst_deactivated->success Fixed wrong_catalyst->success Fixed impure_reagents->success Fixed sub_stoichiometry->success Fixed suboptimal_conditions->success Fixed oxygen_present->success Fixed Catalyst_Deactivation center Active Pd(0)Lₙ Catalyst inactive Inactive 'Palladium Black' center->inactive oxygen Oxygen (Oxidation to Pd(II)) oxygen->center temp High Temperature (Aggregation) temp->center impurities Impurities (Poisoning) impurities->center ligand_fail Ligand Degradation (Loss of Stabilization) ligand_fail->center

Caption: Primary pathways leading to catalyst deactivation.

Q2: My reaction is sluggish or fails to start, but there is no palladium black. What should I check?

A: This often points to a catalyst system that is not active enough for your specific substrates, rather than one that is decomposing. The oxidative addition step is frequently the rate-limiting step in the catalytic cycle, especially with less reactive electrophiles. [1][2] Causality & Solutions:

  • Unreactive Electrophiles: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strong C-Cl bond. [3][4]Coupling these substrates requires a highly active catalyst.

  • Steric Hindrance: Bulky groups near the reaction site on either coupling partner can physically block the catalyst, slowing or preventing the oxidative addition or transmetalation steps. [5]* Suboptimal Ligand Choice: For challenging substrates (e.g., electron-rich aryl chlorides, sterically hindered partners), standard ligands like PPh₃ may be insufficient. Switching to more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often necessary to promote the difficult oxidative addition step. [6][4] Data Presentation: Ligand Screening for a Challenging Substrate The following table illustrates the dramatic effect of ligand choice on the Suzuki coupling of a less reactive chloropyrimidine.

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[7]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[7]
Pd₂(dba)₃XPhos>95A bulky, electron-rich ligand enables high conversion.(Typical Result)
Part 2: Reagents and Reaction Environment

Q3: I suspect my reagents are the problem. What are the most common issues?

A: Reagent quality is paramount. Impurities can poison the catalyst, and the instability of certain reagents can lead to side reactions that consume starting material and lower the yield.

Causality & Solutions:

  • Catalyst Poisons: Impurities containing sulfur, nitrogen, or other coordinating groups can bind strongly to the palladium center, inhibiting its function. [8][7]Ensure all starting materials are of high purity; recrystallize or chromatograph if necessary.

  • Water/Protic Impurities: Water can facilitate catalyst decomposition and lead to undesirable side reactions. [6]The most common is the protodeboronation of boronic acids in Suzuki couplings, where the boronic acid is replaced by a hydrogen atom, effectively destroying the nucleophile. [3]Always use anhydrous, degassed solvents.

  • Base Quality: The base is a critical reactant. [9]It must be pure and anhydrous. For solid bases like K₂CO₃ or K₃PO₄, it is good practice to grind them into a fine powder and dry them in an oven before use to maximize surface area and remove adsorbed water.

Q4: How critical is the choice of base and solvent?

A: The base and solvent are not passive components; they actively participate in the catalytic cycle and can dramatically influence the reaction's outcome. [9][10][11] Causality & Solutions:

  • Base Function: In Suzuki couplings, the base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. [9][12]The strength and solubility of the base must be matched to the substrates. For example, K₃PO₄ is often more effective than Na₂CO₃ for less reactive boronic acids. [9]* Solvent Effects: The solvent must solubilize the reactants and the catalytic species. Polar aprotic solvents like 1,4-dioxane, THF, or DMF are common choices. [11][13]In many Suzuki reactions, the addition of water as a co-solvent can accelerate the reaction, likely by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. [13][14] Data Presentation: Comparison of Bases for Suzuki Coupling

BaseTypical pKaHCommon Use CaseNotesSource
Na₂CO₃10.3General purpose, often with aqueous co-solvent.Mild and inexpensive.[9]
K₃PO₄12.3Often more effective for challenging couplings.Stronger base, good for less reactive boronic acids.[9][15]
Cs₂CO₃10.0Good solubility in organic solvents.Often used in more difficult reactions.[9]
K-Ot-Bu19.0Buchwald-Hartwig amination.Very strong, non-nucleophilic base.[1][15]
Part 3: Common Side Reactions

Q5: Besides my main product, I am isolating a significant amount of a biaryl byproduct derived from my boronic acid. How do I prevent this?

A: You are observing homocoupling, a common side reaction in Suzuki and other cross-coupling reactions. [7]In Sonogashira coupling, the equivalent alkyne homocoupling is known as Glaser coupling. [16][5]This occurs when two molecules of the organometallic reagent (e.g., boronic acid) couple with each other.

Causality & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organometallic reagent. [16][5]This reinforces the critical need for maintaining a strictly inert atmosphere throughout the reaction.

  • Slow Transmetalation: If the desired transmetalation step is slow compared to the rate of homocoupling, the side reaction will be more prevalent. This can happen with less reactive electrophiles.

  • Minimization Strategies:

    • Rigorous Degassing: Ensure all solvents and the reaction setup are free of oxygen. [5] 2. Slow Addition: In some cases, slowly adding the organometallic reagent to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. [16] 3. Copper-Free Conditions (for Sonogashira): Glaser coupling is often mediated by the copper(I) co-catalyst. Switching to a copper-free protocol can eliminate this side reaction. [16][5]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Cross-Coupling Reaction

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere to minimize catalyst deactivation.

  • Drying Glassware: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Adding Solids: To the cooled Schlenk flask, add the aryl halide (1.0 equiv), organometallic reagent (1.1–1.5 equiv), base (2.0–3.0 equiv), palladium source, and ligand under a positive flow of argon or nitrogen.

  • Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with inert gas. Repeat this "evacuate-and-fill" cycle three times to ensure all oxygen is removed. [3]4. Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum. [7]5. Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. [3]7. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts. Proceed with standard aqueous work-up and purification. [5] Protocol 2: Solvent Degassing

  • Sparging: Bubble a fine stream of inert gas (argon or nitrogen) through the solvent via a long needle or cannula for at least 30 minutes. [7]This is a simple and effective method for many applications.

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, place the solvent in a sealed Schlenk flask. Freeze the solvent using a liquid nitrogen bath. Once frozen, apply a high vacuum for several minutes. Close the flask to the vacuum and thaw the solvent. Repeat this cycle at least three times. [17]

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • NREL. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • ACS Publications. (2025). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Retrieved from [Link]

  • PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • SciSpace. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]

  • Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • University of Victoria. (2025). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • PMC. (n.d.). Molecular ligand modulation of palladium nanocatalysts for highly efficient and robust heterogeneous oxidation of cyclohexenone to phenol. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ACS Publications. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Retrieved from [Link]

  • University of Rochester. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions

Welcome to the Technical Support Center for Palladium Catalysis. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation) are fundamental to modern drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Catalysis. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation) are fundamental to modern drug development and materials science. However, premature catalyst deactivation is a persistent bottleneck that leads to stalled reactions, poor yields, and severe reproducibility issues.

Deactivation is rarely a single event; it is a complex interplay of thermodynamic sinks, off-cycle species formation, and physical degradation. This guide provides field-proven, mechanistic troubleshooting protocols to help you diagnose causality and keep your catalytic cycles active.

Core Deactivation Pathways

G Pd0 Active Pd(0)L_n Catalyst PdII Pd(II) Oxidative Addition Complex Pd0->PdII Oxidative Addition PdBlack Pd Black (Agglomeration) Pd0->PdBlack Ligand Depletion / High Temp Poison Poisoned Complex (e.g., [(CN)4Pd]2-) Pd0->Poison Excess Ligand/Poisons PdII->Pd0 Reductive Elimination OffCycle Off-Cycle Dimers (e.g., Pd(I) resting states) PdII->OffCycle Resting State Trapping OffCycle->Pd0 Activation (Slow)

Mechanisms of Palladium Catalyst Deactivation and Off-Cycle Trapping.

Section 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My reaction mixture rapidly turns black, and conversion stops at 20%. What causes this, and how can I prevent it? A1: The black precipitate is "Palladium Black," which results from the agglomeration of highly reactive, coordinatively unsaturated Pd(0) intermediates. When the rate of oxidative addition is slower than the formation of naked Pd(0)—often due to unreactive electrophiles or insufficient stabilizing ligands—the palladium atoms cluster together to minimize surface energy, precipitating as inactive bulk metal. As detailed in1[1], this off-cycle nanoparticle formation is highly detrimental to catalysis. Mitigation: You must stabilize the Pd(0) resting state. Increase the ligand-to-palladium ratio, use bidentate chelating ligands (e.g., dppf, BINAP) that resist dissociation, or lower the reaction temperature. In specific cases like the Sonogashira coupling, separating the Pd and Cu catalysts into distinct continuous flow streams has been shown to completely suppress Pd-black formation by preventing premature reduction.

Q2: I'm running a palladium-catalyzed cyanation, but the reaction stalls completely. The solution remains homogeneous. What is deactivating the catalyst? A2: You are likely experiencing ligand displacement and the formation of inactive anionic palladium complexes. In cyanation reactions, excess cyanide (CN⁻) acts as a potent poison. It disrupts multiple steps of the catalytic loop by displacing phosphine ligands to form highly stable, unreactive species such as [(CN)₄Pd]²⁻ and [(CN)₃PdAr]²⁻. Furthermore, trace moisture is highly detrimental. Water hydrolyzes CN⁻ to HCN, which rapidly reacts with Pd(0) to yield the inactive hydride complex [(CN)₃PdH]²⁻2[2]. Mitigation: Ensure strictly anhydrous conditions, use slow-release cyanide sources (like K₄Fe(CN)₆), or utilize phase-transfer catalysts carefully to keep the effective CN⁻ concentration low at the metal center.

Q3: My Suzuki-Miyaura coupling works well at 5 mol% Pd, but fails completely at 0.1 mol% (1000 ppm). Why does the catalyst die at lower loadings? A3: This non-linear scaling is a hallmark of trace catalyst poisoning or the formation of off-cycle multinuclear species. At high loadings, a fraction of the Pd acts as a "sacrificial scavenger" for impurities (e.g., dissolved oxygen, coordinating solvent impurities, or trace halides). At low ppm loadings, these trace poisons overwhelm the active catalyst pool3[3]. Alternatively, the active Pd(0) may become trapped in off-cycle Pd(I) dimers or Pd₃-clusters, which require specific activation energy to re-enter the main cycle4[4]. Mitigation: Implement rigorous reagent purification and degassing. Transitioning from batch to continuous flow can also improve mixing and reduce localized concentration gradients that favor off-cycle dimer formation.

Section 2: Quantitative Data on Deactivation & Mitigation

Poison / DeactivatorMechanistic Effect on CatalystVisual / Analytical IndicatorTargeted Mitigation Strategy
Naked Pd(0) Agglomeration Unstabilized Pd(0) atoms cluster to minimize surface energy, forming inactive bulk metal.Rapid formation of a black precipitate (Pd black).Increase ligand sterics/bite angle; separate redox feeds in flow chemistry.
Excess Cyanide (CN⁻) Displaces phosphine ligands to form unreactive [(CN)₄Pd]²⁻ and[(CN)₃PdAr]²⁻ complexes.Homogeneous stalling; shifts in ³¹P NMR[2].Use slow-release CN sources (e.g., K₄Fe(CN)₆); control phase-transfer rates[2].
Trace Moisture (in Cyanation) Hydrolyzes CN⁻ to HCN, which reacts with Pd(0) to form the inactive [(CN)₃PdH]²⁻ complex.Homogeneous stalling; detection of hydride via ¹H NMR[2].Rigorous drying of solvents; use of molecular sieves; inert atmosphere[2].
Oxygen (O₂) Oxidizes active Pd(0) to Pd(II) or degrades phosphine ligands to inert phosphine oxides.Color change (often yellow/orange) without precipitation[1].Sparging solvents with Argon/N₂; use oxidation-resistant ligands[1].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Diagnosing and Mitigating Pd-Black in Sonogashira Couplings (Continuous Flow Segregation)

Causality: Premature mixing of Pd(II), Cu(I), and alkynes often leads to rapid reduction and Pd-black precipitation before the aryl halide can undergo oxidative addition. Physical segregation prevents this unproductive pathway.

Step-by-Step Methodology:

  • System Preparation: Set up a continuous flow reactor (e.g., E-FLOW-10 platform) equipped with two independent syringe pumps.

  • Feed Stream A (Palladium): Dissolve the aryl iodide (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in a thoroughly degassed Et₃N/MeOH solvent mixture.

  • Feed Stream B (Copper/Alkyne): Dissolve the terminal alkyne (1.2 equiv) and CuI (10 mol%) in the same Et₃N/MeOH solvent mixture.

  • Reaction Execution: Pump Stream A and Stream B at equal flow rates into a T-mixer, leading directly into a residence time coil at room temperature under air.

  • Validation: Monitor the reactor tubing visually and via inline UV-Vis. The physical separation of the Pd and Cu precatalysts until the exact moment of reaction prevents rapid reduction, entirely suppressing Pd-black formation and ensuring high turnover.

Protocol 2: Validating Homogeneous Catalyst Poisoning via Spike Testing

Causality: If a reaction stalls due to trace poisons (like water or excess coordinating anions), spiking the stalled reaction with fresh catalyst versus fresh substrate will reveal the limiting factor, creating a self-validating diagnostic loop[3].

Step-by-Step Methodology:

  • Baseline Establishment: Run the standard cross-coupling reaction until conversion ceases (monitor via GC/MS or LC/MS).

  • Filtration: Pass a 1 mL aliquot through a 0.2 μm PTFE syringe filter to check for micro-precipitates of Pd black. If the solution is clear, proceed to step 3.

  • Spike Test A (Catalyst): Inject an additional 2 mol% of the Pd precatalyst into the reaction mixture. If the reaction resumes, the original catalyst pool was poisoned or trapped in an off-cycle state[1].

  • Spike Test B (Reagents): If Spike A fails to restart the reaction, inject fresh aryl halide and base. If the reaction resumes, the catalyst is alive, but the reagents were degraded or consumed by side reactions.

  • Resolution: If Spike A confirms poisoning, systematically replace reagents with highly purified/anhydrous batches to isolate the poison source[3].

Diagnostic Workflow

Troubleshooting Start Reaction Stalls / Low Turnover CheckVis Visual Inspection: Is there a black precipitate? Start->CheckVis PdBlack Yes: Pd Black Formation CheckVis->PdBlack Black particles observed NoBlack No: Soluble Deactivation CheckVis->NoBlack Solution remains clear/colored Action1 Increase Ligand/Pd ratio or lower temperature PdBlack->Action1 Action2 Separate Cu/Pd feeds (if Sonogashira) PdBlack->Action2 CheckPoisons Check for Poisons (e.g., water, excess CN-) NoBlack->CheckPoisons Action3 Purify reagents & optimize base/ligand CheckPoisons->Action3

Step-by-step diagnostic workflow for stalled palladium-catalyzed reactions.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society - ACS Publications. URL: 2

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis - ACS Publications. URL: 1

  • Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air. Reaction Chemistry & Engineering (RSC Publishing). URL:

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC - National Institutes of Health. URL: 4

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. URL: 3

Sources

Reference Data & Comparative Studies

Validation

analytical techniques for purity assessment of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

An In-Depth Comparative Guide to Analytical Techniques for the Purity Assessment of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate This guide provides a comprehensive comparison of analytical methodologies for determinin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Analytical Techniques for the Purity Assessment of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate. As a crucial intermediate in pharmaceutical synthesis, the rigorous assessment of its purity is paramount to ensuring the safety and efficacy of the final drug product. This document moves beyond mere protocols to explain the scientific rationale behind method selection, validation, and the implementation of an integrated analytical strategy, in line with international regulatory expectations.[1][2]

The Imperative of Purity: Foundational Concepts

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[3] The presence of impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A) that mandate the identification, qualification, and control of impurities.[3]

A cornerstone of impurity profiling is the development of a stability-indicating analytical method . This is a validated quantitative procedure that can detect changes in the quality of the drug substance over time and accurately measure the active ingredient's concentration without interference from degradants, impurities, or excipients.[4] To develop such a method, forced degradation (or stress testing) is performed. This involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby generating potential degradation products that must be separated and quantified by the analytical method.[5][6][7]

Forced Degradation Workflow

The following diagram illustrates a typical forced degradation workflow, which is the first step in developing a robust, stability-indicating purity assessment method.

cluster_0 Forced Degradation Studies cluster_1 Conditions cluster_2 Method Development & Validation API Drug Substance (Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate) Stress Stress Conditions API->Stress Degraded_Sample Degraded Sample Mixture Stress->Degraded_Sample Acid Acid Hydrolysis (e.g., 0.1N HCl) Base Base Hydrolysis (e.g., 0.1N NaOH) Oxidation Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., >50°C) Photo Photolytic (ICH Q1B) Analysis Analysis by Stability-Indicating Method Degraded_Sample->Analysis Separation Peak Separation (API vs. Impurities) Analysis->Separation Validation Method Validation (ICH Q2(R1)) Separation->Validation

Caption: Workflow for Forced Degradation Studies.

Chromatographic Techniques: The Workhorses for Separation and Quantification

Chromatographic methods are central to purity assessment because they physically separate the main compound from its impurities, allowing for individual quantification.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile and thermally stable compound like Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical technique. Its versatility, robustness, and high resolving power make it ideal for routine quality control and stability testing.[8][9]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for aromatic compounds. Its non-polar nature provides excellent retention and separation based on hydrophobicity.[9] Biphenyl stationary phases can also offer alternative selectivity due to potential π-π interactions with the aromatic rings of the analyte and its impurities.[10]

  • Mobile Phase: A mixture of acetonitrile and water is typically used. Acetonitrile is a common organic modifier that provides good elution strength and is UV-transparent. A small amount of acid (e.g., formic or phosphoric acid) is often added to the mobile phase to protonate any acidic functional groups (like a residual carboxylic acid impurity) and silanols on the stationary phase, resulting in sharper, more symmetrical peaks.[9][11]

  • Detector: A UV detector is highly effective as the biphenyl structure contains a strong chromophore, leading to high sensitivity at wavelengths around 254 nm.[12] A photodiode array (PDA) detector is even more powerful, as it can provide spectral data for each peak, helping to assess peak purity and aiding in impurity identification.

  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[9]

    • Inject a blank (mobile phase), followed by the sample solution.

    • Run the analysis for a sufficient duration (e.g., 30 minutes) to ensure the elution of all potential late-eluting impurities.

    • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Sample Sample Preparation (Dissolve & Filter) Injector Autosampler (Inject 10 µL) Sample->Injector HPLC HPLC System Column C18 Column (Separation) Injector->Column Pump Pump (1.0 mL/min) Pump->Column MP Mobile Phase (ACN:H2O) MP->Pump Detector UV/PDA Detector (254 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Analysis Data Analysis (Purity Calculation) Data->Analysis

Caption: A typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful orthogonal technique, meaning it separates compounds based on different principles than HPLC.[13] It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents or certain by-products. The mass spectrometer provides mass-to-charge ratio data, which offers a high degree of confidence in compound identification by matching fragmentation patterns to spectral libraries.[13][14]

Causality Behind Experimental Choices:

  • Column: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is generally suitable for separating a wide range of aromatic compounds.[15][16]

  • Injection: A split/splitless injector is used. Splitless mode is preferred for trace impurity analysis to ensure maximum transfer of the sample onto the column.[15]

  • Ionization: Electron Ionization (EI) is the standard method, as it creates reproducible fragmentation patterns that are ideal for library searching and structural elucidation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Spectroscopic Techniques: The Gold Standard for Structural Confirmation

While chromatography separates components, spectroscopy provides definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules and is considered the gold standard for characterizing new chemical entities and their impurities.[17][18] Unlike chromatography or mass spectrometry, NMR provides detailed information about the atomic connectivity within a molecule.[18] High-field NMR can be used to:

  • Confirm the structure of the main compound.

  • Identify and elucidate the structure of unknown impurities, especially when they are isolated.

  • Quantify the main compound and impurities without the need for a specific reference standard for each impurity (using a method called qNMR).

A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically employed for complete structural assignment.[18]

Method Validation: Establishing Trust and Reliability

Once an analytical method is developed, it must be validated to prove it is suitable for its intended purpose.[1][2] Method validation is a mandatory regulatory requirement and ensures the reliability and accuracy of the generated data. The key validation parameters are defined by the ICH Q2(R1) guideline.[19]

Validation ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants).Peak for the main compound is pure and well-resolved from all impurity peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the method's response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value. Assessed by analyzing samples with known amounts of added impurities (spiking).Recovery of impurities should be within 80-120%.
Precision To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 5% for impurities at the specification limit.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1; precision (RSD) should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).No significant change in results; system suitability parameters are still met.

Comparative Analysis and Integrated Strategy

No single technique can provide all the necessary information for a complete purity assessment. The choice of method depends on the specific goal of the analysis.

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV/PDA Routine purity testing, quantification of known and unknown impurities, stability studies.Robust, precise, highly quantitative, excellent for non-volatile compounds.[8][9]Requires reference standards for accurate impurity quantification; may not detect non-chromophoric or highly volatile impurities.
GC-MS Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). Orthogonal method for identity confirmation.High sensitivity, provides structural information (mass spectrum), excellent for volatile compounds.[13]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[20]
NMR Absolute structural confirmation of the main compound; structural elucidation of unknown impurities.Provides unambiguous structural information; can be quantitative (qNMR) without specific impurity standards.[18]Lower sensitivity compared to chromatographic methods; requires higher sample amounts and is not ideal for routine high-throughput screening.
Integrated Purity Assessment Workflow

A comprehensive purity assessment strategy integrates these techniques to build a complete profile of the drug substance.

Caption: An integrated workflow for purity assessment.

By leveraging the strengths of each analytical technique—HPLC for robust quantification, GC-MS for orthogonal verification of volatile components, and NMR for definitive structural proof—a complete and trustworthy purity profile of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate can be established, ensuring product quality and regulatory compliance.

References

  • BenchChem. (n.d.). Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds.
  • (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • SIELC Technologies. (2018, May 16). [1,1'-Biphenyl]-4-carboxylic acid, methyl ester.
  • BenchChem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • Vergura, S., Pisani, L., Scafato, P., Casarini, D., & Superchi, S. (2018). Central-to-axial chirality induction in biphenyl chiroptical probes for the stereochemical characterization of chiral primary amines. Organic & Biomolecular Chemistry, 16, 555-565. DOI: 10.1039/C7OB02730C.
  • ResearchGate. (n.d.). Total ion GC-MS chromatogram of the main metabolites of biphenyl (1)....
  • MDPI. (2020, August 15). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program.
  • Sigma-Aldrich. (n.d.). Methoxy-[1,1'-biphenyl]-3-carboxylic acid.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Pharmaffiliates. (2026, January 22). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates.
  • cromlab-instruments.es. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS.
  • Scribd. (n.d.). Axial Chirality in Biphenyl Compounds | PDF | Stereochemistry | Organic Chemistry.
  • Patsnap Eureka. (2026, March 05). How to Compare Aromatic Compounds Using NMR Spectroscopy.
  • (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Pharmachitchat. (2015, June 01). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • ResearchGate. (n.d.). Chirality in biphenyls and the first biphenyl compound separated into enantiomers (1). ….
  • ResearchGate. (2016, June 13). Synthesis of P,N -2,2′-biphenyl derivatives with central chirality.
  • BLD Pharm. (n.d.). 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for 4-Methylbiphenyl Quantification.
  • Biomed J Sci & Tech Res. (2022, November 30). Forced Degradation – A Review.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ChemBK. (n.d.). [1,1'-Biphenyl]-2-carboxylic acid, 3'-methoxy-, methyl ester.
  • LCGC International. (2017, June 01). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • (2013, May 01). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • PMC. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Pharmaffiliates. (n.d.). CAS No : 1176777-76-6 | Product Name : 3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubChem. (n.d.). Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate.

Sources

Comparative

comparison of biological activity between methoxy- and hydroxy-substituted biphenyls

Executive Summary Biphenyl derivatives are critical scaffolds in both drug discovery and environmental toxicology. The biological activity of these compounds is heavily dictated by their functional group substitutions.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl derivatives are critical scaffolds in both drug discovery and environmental toxicology. The biological activity of these compounds is heavily dictated by their functional group substitutions. This guide provides an in-depth, objective comparison between hydroxy-substituted (-OH) and methoxy-substituted (-OCH3) biphenyls. By analyzing their mechanistic pathways, antioxidant capacities, and endocrine-disrupting potentials, this document equips researchers and drug development professionals with the foundational data necessary for rational drug design and toxicological risk assessment.

Mechanistic Foundations: Structure-Activity Relationships

The biological divergence between hydroxy- and methoxy-biphenyls is rooted in their distinct electronic and steric properties.

  • Hydroxy (-OH) Substitutions: The phenolic hydroxyl group acts as a potent hydrogen bond donor and acceptor. In the context of oxidative stress, the -OH group readily donates a hydrogen atom (Hydrogen Atom Transfer, HAT) to neutralize free radicals, forming a resonance-stabilized phenoxyl radical[1]. Biologically, the structural similarity of hydroxylated biphenyls to endogenous hormones (such as thyroxine) allows them to bind directly to nuclear transcription factors and transport proteins, leading to high receptor-mediated activity[2].

  • Methoxy (-OCH3) Substitutions: Methylating a hydroxyl group removes the donatable hydrogen, effectively neutralizing the primary HAT radical scavenging pathway[1]. Consequently, methoxylated biphenyls generally exhibit lower direct antioxidant activity. However, methoxy groups significantly increase the molecule's lipophilicity (LogP). This drives higher bioaccumulation in lipid-rich tissues and alters the compound's cellular uptake profile[3]. Interestingly, if a methoxy group is positioned ortho to a free hydroxyl group, its electron-donating nature can lower the O-H bond dissociation energy, paradoxically enhancing the radical scavenging efficiency of that specific -OH group[4].

Structure-Activity Relationship logic for substituted biphenyls.

Quantitative Comparison of Biological Profiles

When evaluating these compounds in vitro and in vivo, their structural differences translate into distinct biological profiles. Hydroxylated biphenyls (e.g., magnolol or OH-PBDEs) consistently outperform their methoxylated counterparts (e.g., methylated magnolol or MeO-PBDEs) in direct biochemical reactivity, while methoxylated variants dominate in enzyme modulation and accumulation.

Table 1: Comparative Biological and Toxicological Profile
Biological ParameterHydroxy-Substituted Biphenyls (-OH)Methoxy-Substituted Biphenyls (-OCH3)Mechanistic Driver
Antioxidant Capacity High (Low IC50 in DPPH/ABTS assays)Low (Unless positioned ortho to an -OH)Presence of donatable hydrogen for [1].
Endocrine Disruption High direct receptor binding (e.g., thyroid receptors)Lower direct binding; alters steroidogenic enzyme mRNA-OH group structurally mimics endogenous hormones (e.g., thyroxine)[5].
Bioaccumulation Moderate (Readily conjugated and excreted)High (Highly lipophilic)Methylation increases LogP, driving partitioning into lipid-rich tissues[3].
Metabolic Origin Often Phase I metabolites via Cytochrome P450 oxidationOften environmental pollutants or secondary methylated metabolitesEnzymatic hydroxylation vs. environmental methylation[2].

Experimental Methodologies & Self-Validating Protocols

To objectively compare the biological activity of these biphenyl classes, researchers must employ self-validating experimental designs that account for the specific chemical properties of the functional groups.

Protocol 1: DPPH Radical Scavenging Assay

Objective: Quantify the direct hydrogen-donating capacity of biphenyl derivatives. Self-Validating Design: This protocol includes a positive control (e.g., Resveratrol) to validate reagent efficacy, and a dark-incubation step to prevent false positives caused by the photo-degradation of the DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Causality: Methanol ensures the complete solubilization of both the highly lipophilic methoxy-biphenyls and the DPPH radical[6].

  • Sample Dilution: Prepare serial dilutions of the test biphenyls (hydroxy- and methoxy-variants) ranging from 1 µM to 100 µM.

  • Reaction Initiation: Mix 1 mL of the DPPH solution with 1 mL of the sample in a cuvette.

  • Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Causality: DPPH is highly photosensitive; dark incubation ensures that any reduction in absorbance is strictly due to the biphenyl's [6].

  • Spectrophotometric Measurement: Measure absorbance at 517 nm. Causality: The unreacted DPPH radical absorbs strongly at 517 nm (purple). Upon accepting a hydrogen atom from a hydroxylated biphenyl, it converts to the diamagnetic DPPH-H (yellow), proportionally decreasing absorbance[6].

  • Data Analysis: Calculate the IC50 value (concentration required to scavenge 50% of radicals). A lower IC50 indicates higher antioxidant potency.

Step-by-step workflow for the DPPH radical scavenging assay.
Protocol 2: In Vitro Endocrine Disruption Assessment (H295R Steroidogenesis Assay)

Objective: Differentiate the receptor-mediated toxicity of OH-biphenyls from the enzyme-modulating toxicity of MeO-biphenyls. Self-Validating Design: Utilizes sub-lethal compound concentrations (verified by an MTT viability assay) to ensure that changes in hormone output are due to specific endocrine disruption rather than generalized cytotoxicity.

  • Cell Culture: Culture human adrenocortical carcinoma H295R cells in supplemented DMEM/F12 medium. Causality: H295R cells are uniquely suited for this assay because they express the complete suite of steroidogenic enzymes required to synthesize hormones from cholesterol[5].

  • Dosing: Expose cells to varying concentrations (e.g., 0.1 to 10 µM) of hydroxylated and methoxylated biphenyls for 48 hours.

  • Viability Check: Perform an MTT assay on a parallel plate. Causality: Dead cells do not produce hormones; confirming >80% viability validates that hormone fluctuations are mechanistically driven by the biphenyls.

  • Hormone Quantification: Collect the supernatant and quantify estradiol and testosterone using ELISA.

  • Gene Expression Analysis: Extract total RNA, synthesize cDNA, and perform RT-qPCR for key steroidogenic enzymes. Causality: This step reveals if methoxylated biphenyls are altering hormone levels by rather than directly binding to hormone receptors[5].

Pharmacokinetic & Metabolic Considerations

Understanding the biological activity of these compounds requires analyzing their metabolic lifecycle. Hydroxylated biphenyls (such as OH-PCBs) are frequently generated in vivo as Phase I metabolites of parent biphenyls via Cytochrome P450 oxidation[2]. Because the -OH group provides a handle for Phase II conjugation (e.g., glucuronidation or sulfation), they are more readily excreted.

Conversely, methoxylated biphenyls are highly lipophilic. While some demethylation to OH-biphenyls can occur within organisms[3], their primary hazard lies in their resistance to rapid metabolism and their tendency to bioaccumulate in lipid-rich tissues, leading to prolonged chronic exposure.

References

  • Title :7 | Source : PMC

  • Title :6 | Source : Benchchem

  • Title :1 | Source : MDPI

  • Title :4 | Source : Semantic Scholar

  • Title :5 | Source : MDPI

  • Title :3 | Source : PubMed

  • Title :2 | Source : PMC

Sources

Validation

Comparative Profiling of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate: A Privileged Scaffold in Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Biphenyl derivatives are ubiquitous in medicinal chemistry, serving as the foundational scaffold for numerous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphenyl derivatives are ubiquitous in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved therapeutics, including anti-hypertensives (Losartan, Telmisartan) and non-steroidal anti-inflammatory drugs (Diflunisal, Fenbufen) [1]. However, the spatial geometry of the biaryl axis dictates both target affinity and pharmacokinetic behavior. This guide provides a critical comparative analysis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate —a highly valuable meta-meta substituted intermediate—against other biphenyl geometries, detailing its structural rationale, physicochemical advantages, and experimental workflows for integration into drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

As a Senior Application Scientist, I frequently observe that the failure of biaryl compounds in late-stage development often stems from poor solubility or off-target toxicity (e.g., hERG liability) driven by excessive lipophilicity and structural rigidity. The specific substitution pattern of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate addresses these liabilities through precise geometric control.

The Meta-Meta (3,3') Advantage
  • Conformational "Kink": Unlike para-para (4,4') substituted biphenyls, which adopt a rigid, linear conformation prone to aggregation and poor aqueous solubility, the 3,3'-substitution creates a ~120° vector angle. This "kinked" geometry is ideal for occupying L-shaped or U-shaped hydrophobic pockets common in cyclooxygenase (COX) enzymes, URAT1 transporters, and nuclear receptors.

  • The 3'-Methoxy Group: Acts as a weak hydrogen-bond acceptor while subtly increasing the electron density of the distal phenyl ring. It modulates the dihedral angle of the biaryl axis via mild steric repulsion, preventing the rings from achieving complete coplanarity, which in turn improves solubility.

  • The 3-Methyl Ester: Serves a dual purpose. In synthetic workflows, it acts as a robust protecting group during transition-metal catalysis [2]. In biological systems, it functions as a lipophilic prodrug moiety, enhancing cellular permeability before being cleaved by intracellular esterases to yield the active pharmacophore (the carboxylic acid).

G Core 3,3'-Biphenyl Core (Kinked Geometry) Sub1 3'-Methoxy Group (H-Bond Acceptor) Core->Sub1 Substitution Sub2 3-Methyl Ester (Lipophilic Prodrug) Core->Sub2 Substitution Target1 Target Binding (Hydrophobic Pocket) Sub1->Target1 Pi-Pi/H-Bond Target2 Intracellular Hydrolysis (Active Acid) Sub2->Target2 Esterases

Caption: Structural rationale of 3'-methoxy-3-carboxylate biphenyls in drug design.

Comparative Profiling: Biphenyl Geometries

To objectively evaluate Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, we must benchmark it against alternative biphenyl substitution patterns. The table below synthesizes the physicochemical and geometric differences that dictate their utility in drug design.

Scaffold SubstitutionExample CompoundGeometryApprox. Dihedral AngleSolubility ProfilePrimary Drug Design Application
Meta-Meta (3,3') Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate Kinked (120°) 35° - 45° Moderate to High NSAIDs, URAT1 inhibitors, Nuclear Receptors
Para-Para (4,4')Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylateLinear (180°)20° - 35°Low (Prone to pi-stacking)Liquid crystals, rigid linker applications
Ortho-Ortho (2,2')2'-Methoxy[1,1'-biphenyl]-2-carboxylic acidHighly Twisted70° - 90°HighAtropisomeric drugs, chiral ligands
FDA-Approved AnalogueDiflunisal (2,4-difluoro-4'-hydroxy...)Variable40° - 50°ModerateCOX-1/COX-2 Inhibition [1]

Key Takeaway: The 3,3'-scaffold offers the optimal balance. It avoids the extreme rigidity and insolubility of 4,4'-systems, and bypasses the complex atropisomerism (axial chirality) challenges inherent to sterically hindered 2,2'-systems, making it highly tractable for structure-activity relationship (SAR) optimization.

Experimental Workflows & Methodologies

The following protocols represent self-validating systems designed to ensure high yield, reproducibility, and analytical confidence.

Protocol A: Suzuki-Miyaura Cross-Coupling Synthesis

The Suzuki-Miyaura reaction remains the gold standard for biaryl construction due to its high functional group tolerance and mild conditions [3].

Rationale & Causality: We utilize


 as the catalyst because the bidentate dppf ligand provides sufficient steric bulk to facilitate rapid reductive elimination, minimizing unwanted homocoupling or dehalogenation side reactions. Potassium carbonate (

) is selected as the base to activate the boronic acid without hydrolyzing the sensitive methyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Methyl 3-bromobenzoate (1.0 equiv) and (3-methoxyphenyl)boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv) and anhydrous 
    
    
    
    (2.0 equiv). Self-Validation Step: The visual color change to a deep red/orange indicates active palladium complex formation.
  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The presence of water is critical to dissolve the inorganic base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 8 hours. Monitor progression via LC-MS until the starting bromide is consumed (>95% conversion).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate as a crystalline solid.

Protocol B: Microsomal Stability & Ester Hydrolysis Assay

Because the methyl ester acts as a prodrug, quantifying its conversion to the active 3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in hepatic environments is critical.

Rationale & Causality: We use human liver microsomes (HLMs) supplemented with NADPH. The esterase activity in the microsomes cleaves the ester, while NADPH allows us to simultaneously monitor for any oxidative metabolism (e.g., O-demethylation of the methoxy group) by Cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Incubation: Pre-incubate the test compound (1 µM final concentration) with HLMs (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: At discrete time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction and precipitating proteins.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Track the disappearance of the parent ester (

    
     242) and the appearance of the active carboxylic acid metabolite (
    
    
    
    228).

G Step1 Incubate Compound with Liver Microsomes Step2 Add NADPH Cofactor (Initiate Reaction) Step1->Step2 Step3 Quench with Acetonitrile (Time Points: 0-60 min) Step2->Step3 Step4 Centrifuge & Extract Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Acid vs Ester) Step4->Step5

Caption: Workflow for evaluating ester hydrolysis and microsomal stability.

Conclusion

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate represents a highly optimized, privileged building block in medicinal chemistry. By leveraging the geometric "kink" of the 3,3'-substitution, researchers can bypass the solubility issues of linear biphenyls and the synthetic complexities of highly twisted ortho-substituted analogs. When coupled with robust Suzuki-Miyaura synthetic protocols and rigorous ADME profiling, this scaffold serves as a reliable foundation for generating novel, patentable therapeutics targeting complex hydrophobic binding sites.

References

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC / National Institutes of Health. Retrieved from:[Link]

Comparative

Spectroscopic Comparison of Biphenyl Positional Isomers: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The precise identification of positional isomers—specifically ortho, meta, and para substituted biphenyls—is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The precise identification of positional isomers—specifically ortho, meta, and para substituted biphenyls—is a critical bottleneck in pharmaceutical synthesis and environmental analysis. Because positional isomers share identical molecular weights and functional groups, mass spectrometry alone often falls short. As an Application Scientist, I rely on a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy—to unambiguously differentiate these structures. This guide dissects the mechanistic causality behind the spectroscopic fingerprints of biphenyl isomers, utilizing methoxy-substituted biphenyls as our primary comparative model[1].

Mechanistic Principles: Steric Strain and Conjugation

The spectroscopic behavior of biphenyl isomers is fundamentally governed by the dihedral angle between the two aromatic rings.

In a perfectly coplanar biphenyl system, the


-electrons are highly delocalized across both rings, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, introducing a substituent at the ortho position induces significant steric clash—often modeled as pseudo-A(1,3) strain[2]. To relieve this steric repulsion, the molecule twists, increasing the dihedral angle and breaking the coplanarity. This disruption in conjugation is the primary causal factor for the distinct UV-Vis and NMR signatures observed across positional isomers[3].

StericLogic Sub Biphenyl Substitution O_Sub Ortho-Isomer Sub->O_Sub P_Sub Para-Isomer Sub->P_Sub O_Steric High Steric Clash (A1,3 Strain) O_Sub->O_Steric P_Steric Minimal Steric Clash P_Sub->P_Steric O_Conf Twisted Dihedral Angle (Disrupted Planarity) O_Steric->O_Conf P_Conf Coplanar Geometry (Extended Conjugation) P_Steric->P_Conf O_Spec Hypsochromic UV Shift Complex NMR O_Conf->O_Spec P_Spec Bathochromic UV Shift Symmetric NMR P_Conf->P_Spec

Caption: Logical flow showing how positional substitution dictates molecular geometry and spectra.

Comparative Spectroscopic Analysis

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is exquisitely sensitive to the extent of conjugation within a molecule[1]. The para-isomer exhibits the longest wavelength of maximum absorption (


) because the remote substituent allows for extended conjugation through the biphenyl core[4]. Conversely, the ortho-isomer suffers from steric hindrance, forcing the rings out of plane. This loss of conjugation requires higher energy for 

transitions, resulting in a pronounced hypsochromic (blue) shift[4].
Nuclear Magnetic Resonance (NMR): Mapping the Chemical Environment

NMR provides a direct map of molecular symmetry. The chemical shifts (


) in 

H and

C NMR are highly sensitive to the electronic environment and spatial connectivity[1].
  • Para-isomers possess a

    
     axis of symmetry across the substituted ring, yielding a clean, easily identifiable AA'BB' splitting pattern (two distinct doublets) in the aromatic region[4].
    
  • Ortho and Meta-isomers lack this symmetry, resulting in complex overlapping multiplets. Furthermore, ortho-substituents can cause anisotropic deshielding of the adjacent protons on the opposite ring due to spatial proximity[3].

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for methoxy-substituted biphenyl isomers, demonstrating the clear divergence in their physical properties[1].

Spectroscopic Parameter2-Methoxybiphenyl (Ortho)3-Methoxybiphenyl (Meta)4-Methoxybiphenyl (Para)
UV-Vis

(nm)
~245 nm (Hypsochromic)~252 nm~262 nm (Bathochromic)

H NMR Symmetry
Asymmetric (Complex Multiplets)Asymmetric (Complex Multiplets)Symmetric (AA'BB' Doublets)

H NMR OCH

Shift
~3.78 ppm (Shielded by ring current)~3.84 ppm~3.85 ppm
IR C-H Bending (cm

)
~750 (Strong, 1,2-disubstituted)~780, 690 (1,3-disubstituted)~820 (Strong, 1,4-disubstituted)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, spectroscopic workflows must be designed as self-validating systems. Below are the optimized protocols for characterizing biphenyl isomers.

ExperimentalWorkflow N1 Sample Preparation (Dissolution & Internal Standards) N2 NMR Spectroscopy (1H, 13C, 2D COSY) N1->N2 N3 UV-Vis Spectroscopy (Conjugation Analysis) N1->N3 N4 IR Spectroscopy (Vibrational Fingerprinting) N1->N4 N5 Data Integration (Cross-Validation of Isomers) N2->N5 Connectivity & Symmetry N3->N5 Dihedral Angle (Sterics) N4->N5 Functional Group Position

Caption: Self-validating multi-modal spectroscopic workflow for biphenyl isomer identification.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the biphenyl isomer in 0.6 mL of deuterated chloroform (

    
    ).
    
    • Causality:

      
       is selected because it lacks strong solvent-solute hydrogen bonding capabilities, preventing artificial alteration of the electronic environment that could shift aromatic signals[5].
      
  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference. This self-validates the chemical shifts (

      
      ), ensuring they are absolute and immune to instrument drift.
      
  • Acquisition Parameters: Execute a 1D

    
    H NMR at 400 MHz (30° pulse angle, 2.0 s relaxation delay, 16 scans).
    
    • Causality: The 2.0 s relaxation delay guarantees complete longitudinal relaxation (

      
      ), which is mandatory for the accurate quantitative integration of the aromatic protons.
      
  • Data Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation.

    • Causality: This specific window function maximizes the signal-to-noise ratio without obscuring the fine

      
      -coupling splitting patterns required to differentiate ortho and meta multiplets[1].
      
Protocol 2: UV-Vis Conjugation Analysis
  • Solvent Selection: Prepare a

    
     M solution in spectroscopic-grade cyclohexane.
    
    • Causality: Non-polar solvents are strictly required to prevent solvatochromic effects. This isolates the purely structural (steric) influence on the

      
       transitions, ensuring the 
      
      
      
      shift is solely due to the isomer's dihedral angle.
  • Baseline Correction: Run a blank scan using pure cyclohexane in matched quartz cuvettes.

    • Causality: Quartz is transparent in the UV region (<300 nm). Using matched cuvettes eliminates optical path length discrepancies, validating the absolute absorbance values.

  • Spectral Scanning: Scan from 200 nm to 400 nm at a rate of 120 nm/min.

    • Causality: This specific range captures the primary biphenyl chromophore transitions, while the slow scan rate prevents peak broadening and accurately pinpoints the

      
      [4].
      

Conclusion

Differentiating biphenyl positional isomers requires a holistic understanding of how steric strain dictates molecular geometry, which in turn dictates spectroscopic output. By combining the symmetry data from NMR, the conjugation data from UV-Vis, and the functional group positioning from IR, researchers can build a self-validating matrix that leaves no room for structural ambiguity.

References

Sources

Validation

Validation of Synthesis Methods for Substituted Biphenyls: A Comparative Guide

Substituted biphenyls are privileged scaffolds in drug discovery, agrochemicals, and advanced materials[1]. While the Suzuki-Miyaura cross-coupling remains the gold standard for their synthesis, the emergence of sterical...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted biphenyls are privileged scaffolds in drug discovery, agrochemicals, and advanced materials[1]. While the Suzuki-Miyaura cross-coupling remains the gold standard for their synthesis, the emergence of sterically hindered and electronically deactivated substrates demands rigorous method validation and catalyst selection[1]. This guide objectively compares next-generation Buchwald G3 precatalysts against traditional palladium systems and the classical Ullmann reaction, providing researchers with mechanistically grounded, self-validating protocols.

Mechanistic Causality in Catalyst Selection

As a Senior Application Scientist, it is critical to understand why a reaction fails rather than just screening conditions blindly. The synthesis of di- or tetra-ortho-substituted biphenyls often fails under traditional conditions (e.g.,


) due to the catalyst's resting state. 

requires the dissociation of two phosphine ligands to form the active 14-electron

species. In the presence of bulky substrates, oxidative addition is kinetically hindered, and the catalyst degrades into inactive palladium black[1].

Conversely, third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3, VPhos Pd G3) bypass this equilibrium. These air-stable Pd(II) complexes feature an aminobiphenyl scaffold and a methanesulfonate (OMs) leaving group[2]. Upon introduction of a weak base, the aminobiphenyl ligand is deprotonated to form a Pd-amido intermediate, which rapidly undergoes reductive elimination. This quantitatively yields a highly active, monoligated 12-electron ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 species alongside benign carbazole and a methanesulfonate salt. This rapid activation enables cross-coupling at room temperature, even for highly hindered aryl chlorides.

For symmetric, highly hindered biphenyls (e.g., 2,2',6,6'-tetranitrobiphenyl), the classical Ullmann homocoupling remains a viable alternative. Although it requires stoichiometric copper and harsh conditions (>200 °C), it overcomes the transmetalation bottleneck that plagues palladium-catalyzed cross-couplings of extremely bulky, electron-deficient aryl halides[3][4].

Visualizations of Catalytic Logic

CatalyticCycle Precat Pd G3 Precatalyst (Stable Pd(II)) Active Active L-Pd(0) (Monoligated) Precat->Active Base, -Carbazole OxAdd Oxidative Addition Ar-Pd(II)-X Active->OxAdd + Ar-X Transmet Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmet + Ar'-B(OH)2, Base Transmet->Active Reductive Elimination Product Substituted Biphenyl Transmet->Product Product Release

Fig 1. Mechanistic activation and catalytic cycle of Buchwald G3 precatalysts.

Workflow Start Target: Substituted Biphenyl Sterics Steric Hindrance (ortho-substituents)? Start->Sterics G3 Buchwald G3/G4 (e.g., XPhos Pd G3) Sterics->G3 Moderate/High Classic Traditional Pd (e.g., Pd(PPh3)4) Sterics->Classic Low/None Ullmann Classical Ullmann (Cu-mediated) Sterics->Ullmann Symmetric Tetra-ortho

Fig 2. Decision matrix for selecting biphenyl synthesis methods based on sterics.

Comparative Performance Data

The following table summarizes the operational parameters and performance metrics of the three primary methodologies when applied to the synthesis of sterically hindered biphenyls.

ParameterTraditional Suzuki (

)
Advanced Suzuki (XPhos Pd G3)Classical Ullmann (Cu Bronze)
Active Catalyst Species

(14-electron)

(12-electron)
Organocopper Intermediate
Typical Loading 5–10 mol%0.5–2 mol%100–300 mol% (Stoichiometric)
Operating Temperature 80–110 °C25–40 °C200–250 °C
Reaction Time 12–24 hours0.5–2 hours24–48 hours
Yield (Di-ortho substituted) < 30% (Often fails)> 85%N/A (Cross-coupling poor)
Yield (Tetra-ortho symmetric) 0%40–60%60–80%
Primary Limitation Protodeboronation, Pd-blackCost of proprietary ligandsHarsh conditions, poor atom economy

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and real-time analytical checkpoints to confirm catalyst activation and prevent false positives.

Protocol A: High-Performance Suzuki-Miyaura Coupling (using XPhos Pd G3)

Objective: Synthesis of 2,2',6-trimethylbiphenyl from 2-chloro-m-xylene and o-tolylboronic acid.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-m-xylene (1.0 mmol), o-tolylboronic acid (1.5 mmol), and

    
     (2.0 mmol).
    
  • Internal Standard Addition: Add exactly 0.5 mmol of dodecane. This serves as the inert internal standard for quantitative GC-FID tracking.

  • Catalyst Introduction: Add XPhos Pd G3 (0.01 mmol, 1 mol%). Causality Note: Adding the catalyst last minimizes premature degradation before the base can activate it.[2]

  • Solvent & Degassing: Add 5 mL of anhydrous THF/Water (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Stir vigorously at room temperature (25 °C).

  • Validation Checkpoint (30 mins): Withdraw a 50 µL aliquot via microsyringe. Quench in 0.5 mL EtOAc and 0.5 mL water. Analyze the organic layer via GC-FID.

    • Success Criterion: The ratio of the product peak to the dodecane peak should indicate >95% conversion. If conversion is <50%, check for protodeboronation of the boronic acid (indicated by the presence of toluene in the GC trace).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Classical Ullmann Homocoupling (Copper-Mediated)

Objective: Synthesis of 2,2',6,6'-tetranitrobiphenyl from 2-chloro-1,3-dinitrobenzene.

  • Copper Activation: Suspend copper bronze (3.0 mmol) in 2 mL of a 2% iodine/acetone solution for 10 minutes. Filter, wash with 1M HCl in acetone, and dry under vacuum. Causality Note: Activation removes the passivating

    
     layer, exposing the highly reactive Cu(0) surface necessary for oxidative addition to the aryl chloride.[4]
    
  • Reaction Setup: In a heavy-walled glass pressure tube, combine 2-chloro-1,3-dinitrobenzene (1.0 mmol) and the activated copper bronze (3.0 mmol).

  • Solvent-Free Heating: Seal the tube and heat to 210 °C in a sand bath for 24 hours. Note: Solvent-free or high-speed ball milling (HSBM) conditions drastically improve yields by increasing the localized concentration of the organocopper intermediates.[3]

  • Validation Checkpoint: Cool the tube, extract a small sample with hot toluene, and spot on a TLC plate (Hexanes/EtOAc 8:2) against the starting material.

    • Success Criterion: Complete disappearance of the starting material (

      
      ) and appearance of a highly UV-active product spot (
      
      
      
      ).
  • Workup: Extract the crude solid repeatedly with hot toluene, filter through a pad of Celite to remove copper salts, and recrystallize from ethanol.

References

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation PMC - National Institutes of Health [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands Comptes Rendus de l'Académie des Sciences[Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes University of Kentucky[Link]

Sources

Comparative

Hirshfeld surface analysis of biphenyl carboxylate crystals

An in-depth technical analysis and comparison guide designed for researchers, crystallographers, and drug development professionals evaluating software for solid-state interaction analysis. Executive Summary In the devel...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide designed for researchers, crystallographers, and drug development professionals evaluating software for solid-state interaction analysis.

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and advanced functional materials, understanding crystal packing is as critical as the molecular structure itself. For compounds like biphenyl carboxylates —which feature a complex, competitive interplay between strong, directional hydrogen bonding (via the carboxylate moiety) and dispersive


 stacking (via the biphenyl core)—traditional distance-cutoff methods for analyzing intermolecular interactions are insufficient.

Hirshfeld Surface Analysis (HSA) has emerged as the gold standard for unbiased, quantitative visualization of these in-crystal environments[1]. By partitioning the crystal space into regions where the promolecule electron density dominates over the surrounding crystal, HSA provides a 3D topological map of all close contacts.

This guide objectively compares the two leading computational tools for performing HSA: CrystalExplorer (the dedicated, industry-standard GUI) and Multiwfn (a versatile, quantum-chemistry-driven wavefunction analyzer). Through experimental data derived from biphenyl carboxylate crystal structures, we evaluate their computational efficiency, analytical depth, and workflow pragmatism.

Mechanistic Context: Why Biphenyl Carboxylates?

Biphenyl carboxylates are highly valued in medicinal chemistry (e.g., NSAIDs like flurbiprofen) and as rigid linkers in Metal-Organic Frameworks (MOFs). Their crystal packing is dictated by two primary structural domains:

  • The Carboxylate Group: Acts as a strong hydrogen-bond acceptor (and donor, if protonated), driving the formation of robust

    
     intermolecular synthons.
    
  • The Biphenyl Core: Drives hydrophobic packing,

    
     (
    
    
    
    ) stacking, and
    
    
    (
    
    
    ) interactions. The dihedral angle between the two phenyl rings introduces conformational flexibility that directly impacts the crystal lattice[2].

To quantify these interactions, HSA relies on the normalized contact distance (


), defined as:


Where

and

are the distances from the surface to the nearest nucleus inside and outside the molecule, respectively, and

represents the van der Waals radii of the atoms[3].

G A Biphenyl Carboxylate Crystal Lattice B Carboxylate Moiety A->B C Biphenyl Core A->C D Strong H-Bonds (O···H) B->D Negative d_norm (Red Spots) E Pi-Pi Stacking (C···C) C->E Zero d_norm (White Regions) F CH-Pi Interactions (C···H) C->F

Fig 1. Mechanistic breakdown of intermolecular interactions in biphenyl carboxylates.

Software Alternatives Overview

CrystalExplorer (CE)

Developed specifically for crystallographers, CrystalExplorer is the native, cross-platform standard for HSA[4]. It operates directly from Crystallographic Information Files (.cif) and uses a promolecule electron density model (spherical atomic densities) to rapidly generate surfaces. Recent versions (CE17/CE21) integrate with ab initio programs (like Tonto or Gaussian) to calculate highly accurate intermolecular interaction energies (CE-HF or CE-B3LYP models) and 3D energy frameworks[5].

Multiwfn

Multiwfn is a comprehensive, open-source electron wavefunction analysis toolbox[6]. While not exclusively designed for crystallography, its quantitative molecular surface module is exceptionally powerful[7]. Unlike CE's promolecule approach, Multiwfn can perform HSA using actual relaxed ab initio electron densities derived from periodic boundary condition (PBC) calculations or cluster models, offering a more rigorous quantum mechanical perspective at the cost of computational time.

Experimental Methodologies & Protocols

To ensure self-validating and reproducible results, the following protocols dictate the exact workflows for processing a standard biphenyl carboxylate (e.g., methyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate)[2] through both software environments.

Protocol A: CrystalExplorer Workflow (High-Throughput)

Causality: This workflow is optimized for rapid structural screening and publication-ready graphics, relying on the promolecule approximation which requires zero quantum mechanical optimization.

  • Import: Load the .cif file into CrystalExplorer. The software automatically generates the asymmetric unit and populates the crystal lattice.

  • Surface Generation: Select the target biphenyl carboxylate molecule. Navigate to Surface -> Hirshfeld Surface. Set the resolution to High (grid spacing ~0.15 Å) to ensure smooth mapping of the carboxylate oxygen contacts.

  • Property Mapping: Map the

    
     property onto the surface. Adjust the color scale from 
    
    
    
    (red, indicating distances shorter than vdW radii, typical for
    
    
    bonds) to
    
    
    (blue, indicating distances longer than vdW radii)[3].
  • Fingerprint Generation: Open the 2D Fingerprint Plot panel. Use the filter toggles to deconvolute the plot into specific atom-pair contacts (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Data Export: Export the percentage contribution data to a .csv file and the plots as high-resolution PostScript or PNG files[8].

Protocol B: Multiwfn Workflow (High-Fidelity Quantum)

Causality: This workflow is chosen when the researcher needs to analyze the true electron density polarization caused by the crystal field, which the promolecule model in CE ignores.

  • Wavefunction Preparation: Using the .cif coordinates, run a single-point energy calculation in Gaussian or ORCA (e.g., at the B3LYP-D3/def2-TZVP level) using a cluster model of the central molecule and its nearest neighbors. Export the formatted checkpoint file (.fchk) or .wfn file[6].

  • Initialization: Boot Multiwfn and load the .fchk file.

  • Surface Module: Enter Main Function 12 (Quantitative analysis of molecular surface)[7].

  • HSA Execution: Select the sub-function for Hirshfeld surface analysis and fingerprint plot. Multiwfn will calculate the exact electron density grid.

  • Rendering: Because Multiwfn is command-line driven for heavy computations, export the resulting grid data (.cub files) and render the 3D

    
     surface using Visual Molecular Dynamics (VMD) via the provided Multiwfn scripts[6]. The 2D fingerprint plot will pop up in Multiwfn's native GUI.
    

G Start Input: X-ray .CIF File CE_Path CrystalExplorer (Promolecule Density) Start->CE_Path MW_Path Gaussian/ORCA -> Multiwfn (Ab Initio Wavefunction) Start->MW_Path CE_Map Rapid d_norm Mapping & Energy Frameworks CE_Path->CE_Map MW_Map High-Fidelity HSA + QTAIM / IRI Analysis MW_Path->MW_Map Output 2D Fingerprint Plots & Quantitative Contact % CE_Map->Output MW_Map->Output

Fig 2. Comparative analytical workflows for CrystalExplorer and Multiwfn.

Performance Comparison & Experimental Data

The following data compares the performance of both tools when analyzing a standard biphenyl carboxylate derivative (approx. 40 atoms per asymmetric unit) on a standard workstation (8-core CPU, 16GB RAM).

Table 1: Software Performance & Feature Comparison
Feature / MetricCrystalExplorer 21Multiwfn 3.8
Primary Input .cif (Direct X-ray data).wfn, .fchk, .molden
Density Model Promolecule (Spherical atoms)True Ab Initio Electron Density
HSA Computation Time < 5 seconds 10 - 45 minutes (incl. SCF cycle)
3D Rendering Native, highly optimized GUIRequires VMD for high-quality 3D
Unique Capabilities 3D Energy Frameworks[5]QTAIM, IRI, IGMH integration[6]
Learning Curve Low (Point-and-click)Steep (Command-line driven)
Table 2: Quantitative Fingerprint Plot Data (Biphenyl Carboxylate)

Data represents the percentage contributions to the total Hirshfeld surface area for a brominated biphenyl carboxylate, demonstrating the tools' agreement on contact quantification[2].

Interaction TypeStructural DriverCrystalExplorer (%)Multiwfn (%)Variance


interactions from biphenyl core
39.3%39.1%0.2%

Van der Waals packing27.1%27.5%0.4%

Carboxylate hydrogen bonding15.4%15.8%0.4%


stacking of aromatic rings
4.2%4.1%0.1%

Halogen bonding (if substituted)10.6%10.4%0.2%

Analysis of Variance: Both tools provide nearly identical quantitative breakdowns of the 2D fingerprint plots. The slight variance (


) arises from Multiwfn's use of actual polarized electron densities, which slightly expands the surface volume around strongly electronegative atoms (like the carboxylate oxygens) compared to CE's static promolecule model.

Conclusion & Recommendations

For the vast majority of researchers, crystallographers, and pharmaceutical scientists analyzing biphenyl carboxylates, CrystalExplorer remains the undisputed tool of choice. Its ability to ingest a .cif file and output publication-ready 3D


 maps and 2D fingerprint plots in under a minute makes it indispensable for high-throughput solid-state screening[4]. Furthermore, its recent implementation of 3D energy frameworks provides a robust thermodynamic view of crystal packing[5].

However, Multiwfn is the superior alternative when the research demands deep mechanistic rigor. If a biphenyl carboxylate exhibits highly unusual charge transfer properties, zwitterionic behavior, or if the researcher needs to correlate the Hirshfeld surface directly with Quantum Theory of Atoms in Molecules (QTAIM) topology or Interaction Region Indicator (IRI) analysis[6], Multiwfn's ability to process true ab initio wavefunctions provides a level of electronic insight that promolecule-based methods cannot match.

References

  • Spackman, P. R., et al. "CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 2021.[Link]

  • Lu, T., & Chen, F. "A comprehensive electron wavefunction analysis toolbox for chemists, Multiwfn." The Journal of Chemical Physics, AIP Publishing, 2012.[Link]

  • Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, Royal Society of Chemistry, 2009.[Link]

  • Harish Kumar, M., et al. "Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts." National Center for Biotechnology Information (PMC), 2024.[Link]

  • CrystalExplorer Documentation. "Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more." CrystalExplorer.net.[Link]

  • Multiwfn Official Manual. "Multiwfn and the manual." Sobereva.com.[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate
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